molecular formula C21H30O4 B1248950 Methyl Carnosate

Methyl Carnosate

Cat. No.: B1248950
M. Wt: 346.5 g/mol
InChI Key: IIJLVJMZYPZQLW-YCRPNKLZSA-N
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Description

Methyl Carnosate has been reported in Salvia officinalis, Salvia, and Salvia lanigera with data available.
an antibacterial from Salvia officinalis leaves

Properties

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

methyl (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylate

InChI

InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(24)25-5)16(13)18(23)17(14)22/h11-12,15,22-23H,6-10H2,1-5H3/t15-,21+/m0/s1

InChI Key

IIJLVJMZYPZQLW-YCRPNKLZSA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)OC)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)OC)O)O

Synonyms

methyl carnosate

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of Methyl Carnosate from Carnosic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical synthesis of methyl carnosate, a derivative of the naturally occurring phenolic diterpene, carnosic acid. Both carnosic acid and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant and anti-inflammatory properties. This document details two primary synthetic methodologies, presents quantitative data in a clear, tabular format, and includes diagrams for key workflows and the relevant biological signaling pathway.

Introduction

Carnosic acid, predominantly found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), is a powerful antioxidant. Its chemical structure features two phenolic hydroxyl groups and a carboxylic acid moiety, which are susceptible to chemical modification to enhance bioavailability or modulate biological activity. One such modification is the esterification of the carboxylic acid group to yield this compound. This conversion can be achieved through several synthetic routes, with Fischer esterification and methylation using diazomethane or its safer analogue, trimethylsilyldiazomethane (TMS-diazomethane), being the most common.

This compound has demonstrated potent antioxidant and anti-bacterial activity[1]. Like its parent compound, carnosic acid, this compound is believed to exert its biological effects through the modulation of key signaling pathways, including the Nrf2 and NF-κB pathways, which are central to the cellular response to oxidative stress and inflammation[2][3][4].

Synthetic Methodologies

This section outlines two distinct and effective methods for the synthesis of this compound from carnosic acid.

Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. In this case, carnosic acid is reacted with an excess of methanol, which also serves as the solvent, and a catalytic amount of a strong acid, typically sulfuric acid (H₂SO₄)[5][6]. The reaction is reversible and is driven to completion by using a large excess of the alcohol and by removing water as it is formed[6].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve carnosic acid (1.0 equivalent) in anhydrous methanol (a significant excess, acting as the solvent).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the methanolic solution of carnosic acid[7].

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for a period of 2 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC)[6][7].

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound[7].

  • Final Purification: Purify the crude product by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether[8][9].

Methylation with Trimethylsilyldiazomethane (TMS-diazomethane)

Methylation with diazomethane is a highly efficient method for esterifying carboxylic acids. However, diazomethane is explosive and toxic. A safer and more convenient alternative is TMS-diazomethane. The reaction is typically fast and proceeds under mild conditions, often at room temperature.

  • Reaction Setup: Dissolve carnosic acid (1.0 equivalent) in a mixture of a non-polar solvent like toluene or diethyl ether and methanol (e.g., a 3:2 or 7:2 ratio) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Cool the solution in an ice bath (0°C). Add a solution of TMS-diazomethane in hexanes (typically 2.0 M) dropwise to the stirred solution until the yellow color of the reagent persists.

  • Reaction Conditions: Stir the reaction mixture at 0°C for a short period (e.g., 30 minutes) and then allow it to warm to room temperature. The reaction is often complete within a few hours. Monitor the progress by TLC.

  • Work-up: Once the reaction is complete, quench any excess TMS-diazomethane by adding a few drops of acetic acid. Remove the solvents under reduced pressure.

  • Purification: The resulting crude this compound can be purified by silica gel column chromatography, using a suitable eluent system such as ethyl acetate/hexane, to afford the pure product.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
Carnosic AcidC₂₀H₂₈O₄332.43
This compoundC₂₁H₃₀O₄346.46[10]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR Data to be populated from experimental findings or literature.
¹³C NMR Data to be populated from experimental findings or literature.
Mass Spectrometry (MS) M+H⁺ ion expected at m/z 347.22. Minor components in rosemary extracts have been identified as this compound by comparing their mass spectra with literature values[11].

Visualization of Workflows and Pathways

Synthetic Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Carnosic Acid Carnosic Acid Reaction Reaction Carnosic Acid->Reaction Reagents & Catalyst Crude Product Crude Product Reaction->Crude Product Work-up Column Chromatography Column Chromatography Crude Product->Column Chromatography Silica Gel, Eluent Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: General workflow for this compound synthesis.

Logical Relationship of Synthetic Methods

Two primary methods for the synthesis of this compound are presented, each with its own set of reagents and conditions.

Synthesis_Methods cluster_fischer Fischer Esterification cluster_tms TMS-diazomethane Methylation Carnosic Acid Carnosic Acid Methanol_H2SO4 Methanol (excess) H₂SO₄ (cat.) Carnosic Acid->Methanol_H2SO4 TMS_Diazomethane TMS-diazomethane Methanol/Toluene Carnosic Acid->TMS_Diazomethane This compound This compound Methanol_H2SO4->this compound TMS_Diazomethane->this compound Signaling_Pathway cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway Methyl_Carnosate This compound Keap1 Keap1 Methyl_Carnosate->Keap1 Inhibition IKK IKK Methyl_Carnosate->IKK Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Inflammatory_Genes Inflammatory Gene Expression Antioxidant_Genes->Inflammatory_Genes Suppression IkB IkB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Inhibition NFkB->Inflammatory_Genes Activation

References

The Neuroprotective Mechanisms of Carnosic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of the molecular mechanisms underpinning the neuroprotective effects of carnosic acid. While the initial topic of interest was methyl carnosate, the available scientific literature predominantly focuses on its parent compound, carnosic acid. Given their close structural relationship and shared antioxidant properties, this guide will detail the well-documented neuroprotective activities of carnosic acid as a scientifically robust proxy. Carnosic acid, a phenolic diterpene found in rosemary and sage, demonstrates multifaceted neuroprotective capabilities, primarily through the activation of the Nrf2/ARE antioxidant response pathway. This guide synthesizes current research, presenting key signaling pathways, quantitative data from various experimental models, and detailed methodologies for the key experiments cited, with the aim of facilitating further research and development in the field of neuroprotective therapeutics.

Core Mechanism of Action: The Nrf2/ARE Signaling Pathway

The most extensively documented mechanism of neuroprotection by carnosic acid (CA) is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[1][2][3][4] This pathway is a master regulator of endogenous antioxidant defenses, and its activation by CA provides neurons with enhanced resilience against oxidative stress, a key pathological feature in many neurodegenerative diseases.[1][5]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous ubiquitination and proteasomal degradation.[1][4][6] Carnosic acid, being a pro-electrophilic compound, is oxidized to an electrophilic ortho-quinone form within the cell.[4] This active form then covalently modifies specific cysteine residues on Keap1 via S-alkylation.[6][7] This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 ubiquitination.[2][4]

Consequently, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[2][4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of a wide array of cytoprotective genes, initiating their transcription.[1][8] These genes include:

  • Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1).[1]

  • Antioxidant Proteins: Heme oxygenase-1 (HO-1).[8][9]

  • Glutathione (GSH) Biosynthesis and Metabolism: Glutamate-cysteine ligase catalytic and modifier subunits (GCLC and GCLM), and Glutathione S-transferases (GSTs).[1]

This orchestrated upregulation of the cellular antioxidant machinery is the cornerstone of CA-mediated neuroprotection.[1][7]

Nrf2_ARE_Pathway Figure 1: Carnosic Acid Activation of the Nrf2/ARE Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA Carnosic Acid CA_quinone CA ortho-quinone (Electrophilic form) CA->CA_quinone Oxidation Keap1 Keap1 CA_quinone->Keap1 S-alkylation of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Nrf2_n->ARE Binds Cytoprotective_Genes Transcription of Cytoprotective Genes (HO-1, NQO1, GCLC, etc.) ARE->Cytoprotective_Genes Initiates

Figure 1: Carnosic Acid Activation of the Nrf2/ARE Pathway

Modulation of Other Key Neuroprotective Signaling Pathways

Beyond the Nrf2 pathway, carnosic acid influences several other signaling cascades that are critical for neuronal survival, inflammation, and stress response.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central pro-survival signaling route in neurons. Evidence suggests that CA can activate this pathway, and this activation is often upstream of, or synergistic with, Nrf2 activation.[1][10] Activation of Akt can inhibit apoptosis and promote cell growth and proliferation. In the context of neuroprotection, CA-mediated activation of PI3K/Akt contributes to the overall cytoprotective effect, including the upregulation of antioxidant enzymes.[1]

Anti-Apoptotic and MAPK Signaling Modulation

Carnosic acid exerts significant anti-apoptotic effects. In models of neurotoxicity, pretreatment with CA has been shown to:

  • Inhibit Caspase Activation: Reduce the cleavage and activation of executioner caspases like caspase-3.[4]

  • Regulate Bcl-2 Family Proteins: Increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[4]

  • Modulate MAPKs: Inhibit the phosphorylation and activation of pro-apoptotic c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, which are often triggered by cellular stress.[4][10]

Anti-Inflammatory Effects via NF-κB Inhibition

Neuroinflammation is a critical component of neurodegenerative disease progression. Carnosic acid demonstrates potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] By preventing the activation and nuclear translocation of NF-κB, CA suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[11]

Cooperative ATF4 Activation

At higher concentrations (e.g., 50 µM), carnosic acid can induce the integrated stress response (ISR) pathway, leading to the activation of Activating Transcription Factor 4 (ATF4).[6][12] ATF4 can work cooperatively with Nrf2 to enhance the expression of a subset of cytoprotective genes, including nerve growth factor (NGF).[6][12] This suggests a dose-dependent dual mechanism where low concentrations of CA primarily activate Nrf2, while higher concentrations recruit both Nrf2 and ATF4 for a more robust protective response.[6]

Other_Pathways Figure 2: Multifaceted Signaling Pathways Modulated by Carnosic Acid cluster_survival Pro-Survival / Anti-Apoptosis cluster_inflammation Anti-Inflammation cluster_stress Stress Response CA Carnosic Acid PI3K PI3K/Akt Pathway CA->PI3K Bcl2 Increase Bcl-2/Bax Ratio CA->Bcl2 Caspase Inhibit Caspase-3 CA->Caspase JNK_p38 Inhibit JNK/p38 MAPK CA->JNK_p38 NFkB Inhibit NF-κB Pathway CA->NFkB ATF4 Activate ATF4 (High Concentration) CA->ATF4 Nrf2_link Nrf2_link PI3K->Nrf2_link Synergizes with Nrf2 Cytokines Decrease Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines NGF Increase NGF Expression ATF4->NGF

Figure 2: Multifaceted Signaling Pathways Modulated by Carnosic Acid

Quantitative Data on Neuroprotective Effects

The following tables summarize quantitative data from key studies, demonstrating the dose-dependent efficacy of carnosic acid in various models of cellular stress and neurotoxicity.

Table 1: In Vitro Neuroprotective and Cytotoxic Effects of Carnosic Acid
Cell Line / CultureToxic InsultCA ConcentrationOutcome MeasureResultReference
Primary Mouse Cortical Neurons200 µM H₂O₂0.1 - 5 µMLDH Release~22-33% reduction in cytotoxicity[13]
Primary Mouse Cortical Neurons200 µM H₂O₂5 µMCell Viability (WST-1)Protection up to 128% of NAC control[13]
Primary Mouse Cortical Neurons200 µM H₂O₂0.1 - 50 µMROS ProductionConcentration-dependent decrease[13]
SH-SY5Y (Undifferentiated)375 µM H₂O₂1 - 5 µMCell Viability (WST-1)Significant protection[13]
SH-SY5Y (RA-Differentiated)500 µM H₂O₂5 - 10 µMCell Viability (WST-1)Significant protection[13]
Caki (Renal Carcinoma)N/A20, 50, 100 µMApoptosis (Annexin V+)Dose-dependent increase in apoptosis[14]
AGS (Gastric Cancer)N/A24 hIC₅₀ (MTT Assay)19.90 µg/mL[15]
MKN-45 (Gastric Cancer)N/A24 hIC₅₀ (MTT Assay)23.96 µg/mL[15]
Table 2: In Vivo Neuroprotective Effects of Carnosic Acid
Animal ModelDisease ModelCA DosageOutcome MeasureResultReference
RatAlzheimer's Disease (Aβ injection)10 mg/kg (i.p.)Neuronal Count (CA1 Hippocampus)Lesion: 268.2 ± 69.8; Lesion+CA: 489.7 ± 33.2[16]
RatFocal Cerebral Ischemia (MCAO)1 mg/kg (i.p.)Infarct VolumeSignificant reduction[7]

Detailed Methodologies for Key Experiments

This section provides an overview of common experimental protocols used to evaluate the neuroprotective mechanisms of carnosic acid.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma SH-SY5Y cells are commonly used. They can be cultured in DMEM or a specialized neuronal medium (e.g., Neurobasal), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9][13] For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid (RA) for several days.[13]

  • Primary Cultures: Primary cortical neurons can be isolated from embryonic day 15-17 mouse brains. Cells are plated on poly-L-lysine coated plates and maintained in neuronal-specific media.[13]

  • Compound Preparation: Carnosic acid is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the final desired concentrations. The final DMSO concentration in the medium is kept below 0.1% to avoid solvent toxicity.[14][15]

Assessment of Cell Viability and Cytotoxicity
  • MTT Assay:

    • Seed cells (e.g., 2x10³ - 5x10³ cells/well) in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of carnosic acid and/or a neurotoxic agent for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals by adding 100-150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[14][15]

  • LDH Release Assay:

    • After treatment, collect the cell culture supernatant.

    • Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.

    • The assay measures the amount of LDH released from damaged cells into the supernatant, which is proportional to cytotoxicity.

    • Measure absorbance at the appropriate wavelength. Cytotoxicity is often expressed as a percentage of the maximum LDH release from a positive control (lysed cells).[13]

Apoptosis Detection
  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cells with the compounds of interest for the desired time.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI solution to the cell suspension.

    • Incubate for 15-20 minutes in the dark at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14][15]

Measurement of Reactive Oxygen Species (ROS)
  • DCF-DA Staining:

    • Treat cells with carnosic acid and/or an oxidative stressor.

    • Load the cells with 2',7'-dichlorofluorescin diacetate (DCF-DA) dye.

    • DCF-DA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope. The intensity is proportional to the intracellular ROS level.[14]

Western Blot Analysis
  • After treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, cleaved caspase-3, p-Akt, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow Figure 3: General Workflow for In Vitro Neuroprotection Assays cluster_assays Endpoint Assays start Start: Seed Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treatment: Carnosic Acid (Various Conc.) start->pretreatment insult Induce Neurotoxic Insult (e.g., H₂O₂, 6-OHDA, Aβ) pretreatment->insult incubation Incubate for 24-48 hours insult->incubation viability Cell Viability (MTT / LDH Assay) incubation->viability apoptosis Apoptosis (Annexin V / Caspase Assay) incubation->apoptosis ros ROS Levels (DCF-DA Assay) incubation->ros protein Protein Expression (Western Blot for Nrf2, HO-1, etc.) incubation->protein

Figure 3: General Workflow for In Vitro Neuroprotection Assays

Conclusion and Future Directions

Carnosic acid exhibits robust neuroprotective properties through a multi-target mechanism of action. Its primary role as a potent activator of the Nrf2/ARE pathway provides a powerful defense against oxidative stress. This is complemented by its ability to modulate pro-survival PI3K/Akt signaling, inhibit key apoptotic and inflammatory pathways (MAPK, NF-κB), and, at higher doses, engage the ATF4 stress response. The quantitative data from both in vitro and in vivo models consistently demonstrate its efficacy in protecting neurons from a variety of insults relevant to neurodegenerative diseases.

For drug development professionals, carnosic acid and its derivatives represent a promising class of compounds for therapeutic intervention in diseases with a strong oxidative stress and neuroinflammatory component. Future research should focus on optimizing the delivery of these lipophilic compounds across the blood-brain barrier, further elucidating the synergistic interplay between the Nrf2 and ATF4 pathways, and conducting rigorous preclinical and clinical trials to translate these compelling mechanistic findings into effective therapies for neurodegenerative disorders.

References

A Technical Guide to the Natural Sources and Isolation of Methyl Carnosate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl carnosate, a phenolic diterpene found in various members of the Lamiaceae family, has garnered interest for its potential therapeutic properties, including antioxidant and antimicrobial activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its presence in various plant species. Furthermore, this document outlines comprehensive experimental protocols for the extraction and isolation of this compound from its natural sources, with a focus on chromatographic techniques. Quantitative data from various studies are summarized to provide a comparative analysis of this compound content across different species and extraction methodologies. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Lamiaceae (mint) family. The most significant sources include species of Salvia (sage) and Rosmarinus (rosemary). While often found alongside its more abundant precursors, carnosic acid and carnosol, this compound is a notable constituent of the phenolic diterpene profile of these plants.

Salvia Species

Several species of sage are known to contain this compound. Salvia officinalis (common sage) is a well-documented source, where this compound has been identified as a major phenolic diterpene in the aerial parts of the plant.[1] Its presence has also been reported in other Salvia species, although quantitative data is often limited and variable depending on the specific species, geographical origin, and harvesting time.

Rosmarinus officinalis (Rosemary)

Rosemary is another primary source of this compound.[2] Similar to sage, the concentration of this compound in rosemary is influenced by various factors, including cultivar, growing conditions, and extraction method. It is typically found as part of a complex mixture of abietane diterpenes.

Other Lamiaceae Species

This compound and its derivatives have also been detected in other plants of the Lamiaceae family, such as oregano (Origanum vulgare) and thyme (Thymus vulgaris).[2] However, in these species, it is generally present in lower concentrations compared to sage and rosemary.

Quantitative Data on this compound and Related Diterpenes

The quantification of this compound in plant extracts is often performed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode array detection (DAD).[2] However, many studies focus primarily on the quantification of carnosic acid and carnosol. The following tables summarize available quantitative data for this compound and its closely related and more abundant precursors in Salvia and Rosmarinus species.

Table 1: Quantitative Analysis of Diterpenes in Salvia Species

Plant SpeciesPlant PartCompoundConcentrationAnalytical MethodReference
Salvia officinalisLeavesCarnosic Acid14.6 mg/g DWHPLC[3]
Salvia officinalisLeavesCarnosol0.4 mg/g DWHPLC[3]
Salvia fruticosaLeaves12-O-methylcarnosic acidNot specified1H-qNMR[4]
Salvia rosmarinusLeaves12-O-methylcarnosic acidNot specified1H-qNMR[4]

Note: DW refers to Dry Weight. Data for this compound is often not explicitly quantified and reported separately from other minor diterpenes.

Table 2: Quantitative Analysis of Diterpenes in Rosmarinus officinalis

Plant PartCompoundConcentrationAnalytical MethodReference
LeavesCarnosic Acid1-73 mg/g DWHPLC[5]
LeavesCarnosolNot specifiedHPLC[6]
LeavesThis compoundDetected but not quantifiedHPLC-MS[2]

Experimental Protocols for Isolation of this compound

The isolation of this compound from plant material involves initial extraction followed by chromatographic purification. The following protocols are based on established methods for the isolation of related diterpenes from Salvia and Rosmarinus species and can be adapted for the specific isolation of this compound.

Extraction of Diterpenes from Plant Material

This protocol describes a general method for the extraction of a diterpene-rich fraction from Salvia officinalis or Rosmarinus officinalis leaves.

Materials:

  • Dried and powdered leaves of Salvia officinalis or Rosmarinus officinalis

  • Ethanol (95%)

  • Hexane

  • Dichloromethane

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate the dried and powdered plant material (e.g., 100 g) with 95% ethanol (e.g., 1 L) at room temperature for 24 hours.

  • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

  • To remove non-polar compounds, suspend the crude extract in a mixture of ethanol and water (9:1 v/v) and partition with hexane. Discard the hexane layer.

  • Evaporate the ethanol-water layer to dryness.

  • Dissolve the resulting residue in water and partition with dichloromethane.

  • Collect the dichloromethane phase, which will contain the diterpene-rich fraction, and evaporate it to dryness. This fraction can then be subjected to further chromatographic purification.

Purification of this compound by Preparative HPLC

This protocol outlines a general approach for the purification of this compound from the diterpene-rich extract using preparative high-performance liquid chromatography (HPLC).

Materials and Equipment:

  • Diterpene-rich extract

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Fraction collector

Procedure:

  • Dissolve the diterpene-rich extract in a minimal amount of the initial mobile phase solvent.

  • Set up the preparative HPLC system with a C18 column.

  • Prepare the mobile phases: Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid).

  • Establish a suitable gradient elution method. A starting point could be a linear gradient from 60% to 95% Mobile Phase B over 40 minutes, with a flow rate of 15 mL/min. The optimal gradient will need to be determined empirically based on the separation of the target compound.

  • Inject the dissolved extract onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 230 nm and 280 nm) to detect the phenolic diterpenes.

  • Collect fractions corresponding to the peak suspected to be this compound based on analytical HPLC-MS analysis of the crude extract.

  • Combine the fractions containing the purified compound and evaporate the solvent to obtain pure this compound.

  • Confirm the identity and purity of the isolated this compound using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and quantification of this compound from its natural sources.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Quantification plant_material Dried Plant Material (Salvia or Rosmarinus) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning diterpene_fraction Diterpene-Rich Fraction partitioning->diterpene_fraction prep_hplc Preparative HPLC diterpene_fraction->prep_hplc lc_ms LC-MS Analysis diterpene_fraction->lc_ms for quantification isolated_mc Isolated this compound prep_hplc->isolated_mc nmr NMR Spectroscopy isolated_mc->nmr for identification quantification Quantification lc_ms->quantification

Caption: General workflow for the isolation and analysis of this compound.

Conclusion

This compound represents a promising bioactive compound from natural sources, primarily found in Salvia and Rosmarinus species. While its isolation can be challenging due to its lower abundance compared to other related diterpenes, the application of appropriate extraction and chromatographic techniques can yield the pure compound for further pharmacological investigation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound. Further research is warranted to fully quantify its presence in a wider range of plant species and to optimize isolation methodologies for higher yields.

References

Physical and chemical properties of methyl carnosate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl carnosate, a naturally occurring diterpene found in medicinal herbs such as Rosmarinus officinalis (rosemary) and Salvia officinalis (sage), has garnered significant scientific interest due to its potent antioxidant and antimicrobial properties.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and a summary of its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a derivative of carnosic acid, where the carboxylic acid group is esterified with a methyl group.[3] This structural modification influences its physicochemical properties, such as solubility and stability.

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₂₁H₃₀O₄[4]
Molecular Weight 346.46 g/mol [1][5]
IUPAC Name methyl (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylate[4][6]
Appearance Light green to green solid[5]
Boiling Point 464.6 ± 45.0 °C (Predicted)[5]
Density 1.132 ± 0.06 g/cm³ (Predicted)[5]
Acid dissociation constant (pKa) 9.84 ± 0.60 (Predicted)[5]
Solubility DMSO: 100 mg/mL (288.63 mM; with ultrasonic treatment) Ethanol: 50 mg/mL (144.32 mM; with ultrasonic treatment)[1][5]
Storage Conditions -20°C or 4°C, protected from moisture and light[5][6]
Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound.

  • Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify key functional groups present in the this compound molecule, such as hydroxyl (-OH) and ester carbonyl (C=O) groups.[7]

  • Mass Spectrometry (MS) : Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.[8]

Experimental Protocols

The following sections detail the methodologies for the isolation, synthesis, and analysis of this compound as described in the scientific literature.

Isolation from Natural Sources

This compound is typically isolated from the leaves of rosemary or sage.[1][3]

2.1.1. Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction is an environmentally friendly and efficient method for extracting thermosensitive compounds like this compound.

  • Protocol :

    • Dried and ground plant material (e.g., rosemary leaves) is packed into an extraction vessel.

    • Supercritical CO₂ is passed through the vessel at a controlled temperature and pressure.

    • The extract, containing this compound and other lipophilic compounds, is collected in a separator by reducing the pressure, which causes the CO₂ to return to a gaseous state and leave the extract behind.[3]

2.1.2. Ultrasound-Assisted Extraction (UAE)

UAE is a simple and cost-effective technique that utilizes ultrasonic waves to enhance extraction efficiency.[3]

  • Protocol :

    • Powdered plant material is suspended in a suitable solvent (e.g., ethanol or methanol).

    • The suspension is subjected to ultrasonic irradiation for a specified time.

    • The mixture is then filtered, and the solvent is evaporated to yield the crude extract containing this compound.[3]

2.1.3. Centrifugal Partition Chromatography (CPC)

CPC is a preparative liquid-liquid chromatography technique used for the purification of natural products.

  • Protocol :

    • A biphasic solvent system is selected (e.g., hexane/ethyl acetate/methanol/water).

    • The crude extract is dissolved in a suitable phase and injected into the CPC column.

    • The components are separated based on their partition coefficients between the two liquid phases, allowing for the isolation of pure this compound.[9]

Synthesis of this compound

This compound can be synthesized from its precursor, carnosic acid.

  • Protocol :

    • Carnosic acid is dissolved in a mixture of toluene and methanol under an inert atmosphere (N₂).

    • The solution is cooled in an ice-water bath.

    • A solution of trimethylsilyldiazomethane (TMSCHN₂) in hexanes is added dropwise to the reaction mixture.

    • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, the solvent is removed, and the product is purified to yield this compound.[10]

Analytical Methods

2.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a UV detector is a standard method for the quantification of this compound in plant extracts.

  • Protocol :

    • A C18 reversed-phase column is typically used.

    • The mobile phase often consists of a gradient of acidified water and an organic solvent (e.g., methanol or acetonitrile).

    • Detection is performed at a wavelength where this compound exhibits maximum absorbance.[3]

2.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a highly sensitive and selective method for the identification and quantification of this compound, especially in complex matrices.[3]

  • Protocol :

    • The chromatographic separation is performed as described for HPLC.

    • The eluent is introduced into a mass spectrometer for detection.

    • Mass spectral data, including the parent ion and fragmentation pattern, are used for confirmation.[3]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its antioxidant and antibacterial effects being the most prominent.[2][11]

Antioxidant Activity

This compound is a potent antioxidant that can protect against oxidative stress.[12][13] It has been shown to be effective in protecting triglyceride emulsions from oxidation.[12] The antioxidant activity is attributed to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to scavenge free radicals.[14]

Antimicrobial Activity

This compound has demonstrated antibacterial activity against various bacteria, including Bacillus cereus.[2][5] This suggests its potential as a natural antimicrobial agent.

Other Biological Activities

Recent studies have explored other potential therapeutic applications of this compound. For instance, it has been investigated for its effects on KCNQ potassium channels, which are involved in neuronal excitability.[10]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and analysis of this compound from a plant source.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_synthesis Synthesis (Alternative Route) plant_material Plant Material (e.g., Rosemary) extraction_method Extraction (SFE or UAE) plant_material->extraction_method crude_extract Crude Extract extraction_method->crude_extract purification Purification (CPC) crude_extract->purification pure_compound Pure this compound purification->pure_compound analysis Analysis (HPLC, LC-MS, NMR) pure_compound->analysis characterization Structural Characterization & Purity Assessment analysis->characterization carnosic_acid Carnosic Acid synthesis_step Methylation carnosic_acid->synthesis_step synthesis_step->pure_compound

Caption: General workflow for isolation and analysis of this compound.

Conclusion

This compound is a promising natural compound with significant potential for applications in the food, pharmaceutical, and cosmetic industries. Its well-defined physical and chemical properties, coupled with its notable biological activities, make it a compelling subject for further research and development. This technical guide provides a solid foundation of knowledge for scientists and researchers working with this valuable diterpene.

References

Unveiling the Molecular Architecture of Methyl Carnosate: A Technical Guide to its Structure Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl carnosate, a naturally occurring diterpene found in medicinal plants such as Salvia officinalis (sage) and Rosmarinus officinalis (rosemary), has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth exploration of the methodologies employed in the elucidation and confirmation of its chemical structure, serving as a vital resource for researchers engaged in natural product chemistry, drug discovery, and development. Through a comprehensive presentation of experimental protocols, quantitative spectroscopic data, and logical workflows, this document aims to facilitate a deeper understanding of the molecular identity of this compound.

Isolation and Purification of this compound from Natural Sources

The isolation of this compound from its natural plant sources is a critical first step in its structural analysis. A commonly employed method involves solvent extraction followed by chromatographic purification. While various specific protocols exist, a general workflow is outlined below.

Experimental Protocol: Extraction and Isolation

A typical laboratory-scale protocol for the isolation of this compound from dried rosemary leaves is as follows:

  • Extraction:

    • Dried and powdered rosemary leaves (100 g) are subjected to extraction with a suitable solvent system. A common approach involves maceration or Soxhlet extraction with a solvent of medium polarity, such as ethanol or a mixture of hexane and ethyl acetate.

    • Alternatively, supercritical fluid extraction (SFE) with CO2 has been utilized, offering a "greener" and more selective extraction method. Typical SFE conditions involve pressures ranging from 20 to 30 MPa and temperatures between 40 and 50°C.

  • Solvent Partitioning:

    • The crude extract is concentrated under reduced pressure to yield a viscous residue.

    • This residue is then suspended in a biphasic solvent system, for example, benzene and an aqueous solution of 10% potassium carbonate, to separate acidic and neutral components. Carnosic acid, a precursor, will partition into the aqueous basic layer, while this compound remains in the organic layer.

    • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Chromatographic Purification:

    • The resulting crude this compound fraction is subjected to column chromatography on silica gel.

    • A gradient elution system is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Those containing the compound of interest are pooled and concentrated.

    • Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) or centrifugal partition chromatography for higher purity. A two-phase solvent system of hexane/ethyl acetate/methanol/water (3:2:3:2 v/v) has been used effectively in centrifugal partition chromatography for separating related compounds.[1]

Spectroscopic Elucidation of the this compound Structure

The precise molecular structure of this compound is determined through the application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals and to establish their connectivity.

2.1.1. ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in deuterated chloroform (CDCl₃).

Position ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm)
11.50-1.60m38.5
21.80-1.90m19.2
31.40-1.50m41.8
4--33.4
52.80m51.0
62.20m21.5
72.95m29.1
8--132.5
9--142.1
10--37.8
11--140.8
12--143.2
13--123.5
146.70s110.1
153.20sept6.926.8
161.22d6.922.6
171.24d6.922.7
180.92s33.2
190.95s21.8
20-COOCH₃3.65s178.5
20-COOCH₃--51.5
11-OH5.50s-
12-OH5.60s-

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

2.1.2. 2D NMR Correlation Data (HSQC and HMBC)

2D NMR experiments are crucial for confirming the structural assignments.

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting different structural fragments.

Proton (δH) HSQC Correlated Carbon (δC) HMBC Correlated Carbons (δC)
H-14 (6.70)C-14 (110.1)C-8, C-9, C-12, C-13, C-15
H-15 (3.20)C-15 (26.8)C-13, C-16, C-17
H-16/17 (1.22/1.24)C-16/17 (22.6/22.7)C-15
H-18 (0.92)C-18 (33.2)C-3, C-4, C-5, C-19
H-19 (0.95)C-19 (21.8)C-3, C-4, C-5, C-18
20-COOCH₃ (3.65)20-COOCH₃ (51.5)C-20 (178.5)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern, which can further confirm the proposed structure.

2.2.1. High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₂₁H₃₀O₄), the expected exact mass is 346.2144.

2.2.2. Tandem Mass Spectrometry (MS/MS)

MS/MS analysis involves the fragmentation of the molecular ion to produce characteristic daughter ions. The fragmentation pattern of this compound can help to confirm the presence of specific functional groups and the overall connectivity of the molecule.

Precursor Ion (m/z) Product Ions (m/z) Plausible Neutral Loss
347.2 [M+H]⁺315.2H₂O + CH₃
299.2H₂O + OCH₃
255.1Loss of the isopropyl group and ester side chain fragments
345.2 [M-H]⁻301.2CO₂
285.2CO₂ + CH₄

Chemical Synthesis and Confirmation

The total synthesis of a natural product is the ultimate confirmation of its structure. The synthesis of this compound can be achieved from its natural precursor, carnosic acid.

Experimental Protocol: Synthesis of this compound from Carnosic Acid

A straightforward method for the synthesis of this compound is the esterification of the carboxylic acid group of carnosic acid.

  • Reaction Setup:

    • Carnosic acid (100 mg) is dissolved in a suitable anhydrous solvent, such as acetone or dimethylformamide (DMF).

    • Anhydrous potassium carbonate (K₂CO₃) is added as a base (2-3 equivalents).

    • Methyl iodide (CH₃I) is added as the methylating agent (1.5-2 equivalents).

  • Reaction Conditions:

    • The reaction mixture is stirred at room temperature for several hours (typically 4-6 hours) and the progress is monitored by TLC.

  • Work-up and Purification:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent like ethyl acetate.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Confirmation of Synthetic Product

The synthetic this compound is confirmed by comparing its spectroscopic data (NMR and MS) with that of the naturally isolated compound. An identical match in all spectroscopic properties provides unequivocal proof of the structure.

Visualizing the Structure and Experimental Workflow

Graphical representations are invaluable for understanding complex chemical structures and experimental processes.

G cluster_structure Structure of this compound methyl_carnosate_structure

Caption: Chemical structure of this compound.

G start Dried Rosemary Leaves extraction Solvent Extraction (e.g., Ethanol or SFE) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Benzene/aq. K2CO3) crude_extract->partitioning organic_layer Organic Layer (contains this compound) partitioning->organic_layer chromatography Column Chromatography (Silica Gel) organic_layer->chromatography hplc Preparative HPLC chromatography->hplc pure_mc Pure this compound hplc->pure_mc

Caption: Experimental workflow for the isolation of this compound.

G carnosic_acid Carnosic Acid reaction Esterification (CH3I, K2CO3, Acetone) carnosic_acid->reaction crude_product Crude Product reaction->crude_product purification Column Chromatography crude_product->purification methyl_carnosate This compound purification->methyl_carnosate confirmation Spectroscopic Confirmation (NMR, MS) methyl_carnosate->confirmation

Caption: Workflow for the synthesis and confirmation of this compound.

Conclusion

The structural elucidation and confirmation of this compound rely on a synergistic combination of isolation techniques, advanced spectroscopic methods, and chemical synthesis. This guide has provided a detailed overview of the essential experimental protocols and the interpretation of the resulting data. The comprehensive quantitative data presented in tabular format, along with the visual workflows, offer a clear and concise resource for researchers. A thorough understanding of these methodologies is paramount for the accurate identification and subsequent investigation of the biological activities of this promising natural product, paving the way for its potential applications in the pharmaceutical and nutraceutical industries.

References

Methodological & Application

Application Note: Quantification of Methyl Carnosate in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantification of methyl carnosate in plant extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound, a phenolic diterpene derived from carnosic acid, is found in various plants of the Lamiaceae family, such as rosemary (Salvia rosmarinus) and sage (Salvia officinalis).[1][2] This method is crucial for the quality control and standardization of herbal extracts used in the food, cosmetic, and pharmaceutical industries. The protocol covers sample preparation, HPLC analysis, and method validation parameters, ensuring reliable and reproducible results.

Principle

The method employs RP-HPLC, which separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a polar mobile phase, typically a gradient mixture of acidified water and an organic solvent like acetonitrile or methanol.[1] Less polar compounds, like this compound, are retained longer on the column and elute later than more polar compounds. Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a pure standard. UV detection is commonly performed using a photodiode array (PDA) detector.[3]

Experimental Protocols

This protocol outlines the extraction of this compound from dried plant material. The stability of related compounds like carnosic acid can be affected by temperature and light, so prompt and careful handling is essential.[4][5]

Materials:

  • Dried plant material (e.g., rosemary or sage leaves)

  • Grinder or mill

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Reagents: Acetone (HPLC grade) or Methanol (HPLC grade)[5][6]

Procedure:

  • Drying and Grinding: Dry the plant material to reduce moisture content, using methods like freeze-drying or ambient air drying.[1] Grind the dried material into a fine, homogeneous powder.[2]

  • Extraction:

    • Accurately weigh approximately 100-200 mg of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 100% acetone.[5]

    • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes. It is recommended to maintain the bath temperature below 50°C to prevent thermal degradation of labile compounds.[5]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Collection: Carefully pipette the supernatant (the clear liquid extract) into a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.[6]

This section details a validated HPLC method for the separation and detection of this compound.

Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

  • C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6] Fused-core columns can also be used for faster analysis.[3]

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-4 min: 100% A

    • 4-17 min: Linear gradient to 50% A / 50% B

    • 17-20 min: Linear gradient to 100% B

    • 20-25 min: Return to 100% A (re-equilibration)[7]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30°C.[6]

  • Detection: UV absorbance monitored from 200-400 nm.[3] Quantification can be performed at a specific wavelength, such as 280 nm or 284 nm, where related diterpenes show absorbance.[3][6]

Procedure:

  • Stock Solution: Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve a concentration range that brackets the expected concentration in the plant extract (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Curve: Inject each working standard into the HPLC system under the conditions described in Protocol 2.2.

  • Linearity: Plot the peak area of this compound against the corresponding concentration for each standard. Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²), which should ideally be ≥0.999.[5]

  • Sample Quantification: Inject the prepared plant extract (from Protocol 2.1). Determine the peak area for this compound and use the linear regression equation from the calibration curve to calculate its concentration in the extract.

Data Presentation

The quantitative data from various studies on the HPLC analysis of this compound and related compounds are summarized below.

Table 1: Summary of HPLC Method Parameters for Analysis of Phenolic Diterpenes in Plant Extracts.

Component(s) Column Mobile Phase Elution Mode Flow Rate (mL/min) Detection Reference
This compound, Carnosic Acid, Carnosol, Rosmanol Fused-core C18 (100 x 4.6 mm, 2.6 µm) Water/Acetonitrile mixtures Gradient 1.0 - 2.5 PDA (200-400 nm) [3]
Carnosic Acid, Carnosol ODS Hypersil (250 x 4 mm, 5 µm) Water/Acetonitrile/Methanol with acid Gradient/Isocratic N/A UV [1]
Carnosol, Carnosic Acid C18 A: Acetonitrile/Water/Formic Acid (30:70:0.1); B: Acetonitrile/Water/Formic Acid (60:40:0.1) Gradient 0.5 UV, MS [7]
Carnosic Acid C18 (150 x 4.6 mm, 5 µm) A: Methanol/Water + Phosphoric Acid; B: Methanol/Acetonitrile + Phosphoric Acid Gradient 1.0 UV (280 nm) [6]

| Rosmarinic Acid, Carnosol, Carnosic Acid, etc. | Zorbax SB-C18 (250 x 4.6 mm, 5 µm) | Methanol and 0.6% Acetic Acid | Gradient | N/A | ELSD |[8] |

Table 2: Summary of Method Validation Data from Relevant Studies.

Parameter Value Range Comments Reference
Linearity (R²) 0.9987 - 1.0000 For carnosic acid, carnosol, and rosmarinic acid. [9]
0.9992 - 0.9997 For carnosic acid and carnosol. [5]
Limit of Detection (LOD) 0.22 - 1.73 µg/mL For rosemary extracts in various food matrices. [9][10]
0.075 ng/mL For carnosic acid in human plasma. [11]
Limit of Quantification (LOQ) 0.66 - 5.23 µg/mL For rosemary extracts in various food matrices. [9][10]
0.25 ng/mL For carnosic acid in human plasma. [11]
Accuracy (Recovery) 85.1% - 104.6% Overall method including extraction. [5]
70.6% - 114.0% For rosemary extracts in various food matrices. [9][10]
Precision (%RSD) 1.42% - 4.35% Repeatability of the overall method. [5]

| | < 3.1% | Intra- and inter-day precision for multiple analytes. |[8] |

Visualizations

Diagrams illustrating the experimental workflow and the logic of quantification are provided below.

G plant Plant Material (e.g., Rosemary Leaves) drying Drying (Freeze-drying or ambient) plant->drying grinding Grinding to a Fine Homogeneous Powder drying->grinding extraction Ultrasonic Extraction (e.g., Acetone) grinding->extraction filtration Filtration (e.g., 0.22 µm syringe filter) extraction->filtration hplc HPLC Analysis (RP-C18 Column) filtration->hplc data Data Acquisition (Chromatogram) hplc->data quant Quantification (External Standard Method) data->quant result Result (this compound Conc.) quant->result

Caption: General experimental workflow for this compound quantification.

G cluster_0 Calibration cluster_1 Sample Analysis std_conc Known Concentrations of this compound Standard std_hplc HPLC Analysis of Standards std_conc->std_hplc std_area Measure Peak Areas std_hplc->std_area cal_curve Generate Calibration Curve (Peak Area vs. Concentration) std_area->cal_curve quant Calculate Concentration in Sample cal_curve->quant sample_prep Prepared Plant Extract (Unknown Concentration) sample_hplc HPLC Analysis of Sample sample_prep->sample_hplc sample_area Measure Peak Area of This compound sample_hplc->sample_area sample_area->quant

Caption: Logical relationship for quantification via external standard method.

References

Application Notes: In Vitro Antioxidant Capacity of Methyl Carnosate using DPPH and ABTS Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl carnosate is a naturally occurring phenolic diterpene, the methyl ester of carnosic acid.[1] Both compounds are predominantly found in plants from the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).[2] These compounds are recognized for their significant antioxidant properties, which are largely attributed to the o-dihydroxyl groups on their aromatic ring.[1] In comparative studies, this compound has demonstrated greater antioxidant activity than its parent compound, carnosic acid, particularly in emulsion systems.[1][3] This enhanced activity makes it a compound of high interest for applications in the food, pharmaceutical, and cosmetic industries as a natural preservative and bioactive agent.

Assay Principles

To quantify the antioxidant potential of compounds like this compound, colorimetric in vitro assays such as the DPPH and ABTS tests are commonly employed. These methods are based on the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize a stable radical, leading to a measurable change in color.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This assay utilizes the stable free radical DPPH, which has a deep violet color in solution and a characteristic absorbance maximum around 517 nm.[4] When an antioxidant is added, it donates a hydrogen atom to the DPPH radical, reducing it to the non-radical form, DPPH-H. This results in a color change from violet to a pale yellow, causing a decrease in absorbance that is proportional to the concentration and potency of the antioxidant.[5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : In this method, the ABTS radical cation (ABTS•+) is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[6] The resulting ABTS•+ radical has a distinct blue-green color and absorbs light at wavelengths such as 734 nm.[7] Antioxidants present in the sample quench the radical cation, causing the solution's color to fade. The degree of decolorization is proportional to the antioxidant's concentration and is used to quantify its radical scavenging activity.[6]

These assays are fundamental tools for screening and characterizing the antioxidant capacity of novel compounds in drug development and food science research.

Quantitative Data Summary

Direct IC50 values for this compound from DPPH and ABTS assays are not widely reported in the scientific literature. However, studies comparing its activity to the well-researched parent compound, carnosic acid, provide valuable insights into its potency.

Research by Huang et al. (1996) demonstrated that this compound exhibits superior antioxidant activity compared to carnosic acid in both bulk oil and oil-in-water emulsion systems.[1][3] Both compounds were found to be more effective than α-tocopherol.[1] The table below summarizes these comparative findings and provides typical IC50 values for common positive controls used in these assays for reference.

Compound/ExtractAssayAntioxidant Activity (IC50)Notes
This compound -More potent than Carnosic Acid Showed 89-95% inhibition of hydroperoxide formation in a lipid system, compared to 82-88% for Carnosic Acid.[1]
Carnosic Acid --A well-established natural antioxidant.[8]
Trolox (Positive Control) DPPH~3.77 µg/mLA water-soluble analog of Vitamin E, commonly used as a standard.
Trolox (Positive Control) ABTS~2.93 µg/mLFrequently used as a reference standard in the ABTS assay.
Ascorbic Acid (Positive Control) DPPH~4.97 µg/mLA common positive control with strong antioxidant properties.

IC50 values for controls are representative and may vary based on specific experimental conditions.

Experimental Protocols

The following protocols are designed for a 96-well microplate format, which is suitable for high-throughput screening of compounds like this compound.

Protocol 1: DPPH Radical Scavenging Assay

1. Materials and Reagents

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade[1]

  • Positive Control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at ~517 nm[4]

  • Pipettes and tips

2. Solution Preparation

  • DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH powder in methanol. Store this solution in an amber bottle or wrapped in aluminum foil at 4°C, as DPPH is light-sensitive.[1]

  • DPPH Working Solution: Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm.[4] This solution should be prepared fresh daily.

  • This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol, DMSO) to a high concentration (e.g., 1 mg/mL).

  • Sample Dilutions: Prepare a series of dilutions of the this compound stock solution to obtain a range of final concentrations for testing.

  • Positive Control Dilutions: Prepare a similar dilution series for the positive control.

3. Assay Procedure

  • Add 100 µL of each this compound dilution (or positive control) to the wells of a 96-well plate in triplicate.

  • Add 100 µL of the solvent used for dilution to separate wells to serve as the negative control.

  • Initiate the reaction by adding 100 µL of the DPPH working solution to all wells.[4]

  • Mix gently by shaking the plate.

  • Incubate the plate in the dark at room temperature for 30 minutes.[5]

  • Measure the absorbance of each well at 517 nm using a microplate reader.[4]

  • Prepare a blank for the reader using the solvent (e.g., methanol) alone.

4. Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the negative control (solvent + DPPH).

    • A_sample is the absorbance of the test sample (this compound + DPPH).

  • Plot the % scavenging activity against the corresponding concentrations of this compound.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, typically by using non-linear regression analysis. A lower IC50 value indicates higher antioxidant activity.[1]

Protocol 2: ABTS Radical Cation Decolorization Assay

1. Materials and Reagents

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • Positive Control (e.g., Trolox)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at ~734 nm[3]

  • Pipettes and tips

2. Solution Preparation

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.[3]

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.[3]

  • ABTS•+ Radical Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3] This allows for the complete generation of the radical cation.

  • ABTS•+ Working Solution: Dilute the radical solution with a suitable solvent (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm. This solution should be prepared fresh for each assay.

  • Sample and Control Preparation: Prepare stock solutions and serial dilutions for this compound and the positive control (e.g., Trolox) as described in the DPPH protocol.

3. Assay Procedure

  • Add 20 µL of each this compound dilution (or positive control) to the wells of a 96-well plate in triplicate.

  • Add 180 µL of the ABTS•+ working solution to all wells.

  • Mix the plate gently and incubate at room temperature for a set time (e.g., 6-10 minutes).

  • Measure the absorbance of each well at 734 nm.[3]

4. Data Analysis

  • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control (solvent + ABTS•+).

    • A_sample is the absorbance of the test sample.

  • Plot the % scavenging activity against the sample concentrations.

  • Determine the IC50 value, which is the concentration of the sample that inhibits 50% of the ABTS•+ radicals.

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_0 cluster_1 cluster_2 cluster_3 prep 1. Solution Preparation sub_prep1 Prepare this compound and Control Dilutions sub_prep2 Prepare 0.1 mM DPPH Working Solution (in Methanol) plate 2. Plate Setup (96-well) sub_prep1->plate sub_prep2->plate add_sample Add 100 µL of Sample/ Control/Blank to wells add_dpph Add 100 µL of DPPH Working Solution to all wells add_sample->add_dpph reaction 3. Reaction & Measurement add_dpph->reaction incubate Incubate 30 min in the dark at RT measure Measure Absorbance at 517 nm incubate->measure analysis 4. Data Analysis measure->analysis calculate Calculate % Scavenging plot Plot % Scavenging vs. Concentration ic50 Determine IC50 Value calculate->plot plot->ic50

Caption: Workflow for the DPPH antioxidant assay.

ABTS_Assay_Workflow cluster_0 cluster_1 cluster_2 cluster_3 prep 1. Solution Preparation sub_prep1 Prepare Sample/ Control Dilutions sub_prep2 Generate ABTS•+ Radical Solution (12-16h incubation) sub_prep3 Dilute to ABTS•+ Working Solution (Abs ~0.70 at 734 nm) plate 2. Plate Setup (96-well) sub_prep1->plate sub_prep2->sub_prep3 sub_prep3->plate add_sample Add 20 µL of Sample/ Control to wells add_abts Add 180 µL of ABTS•+ Working Solution add_sample->add_abts reaction 3. Reaction & Measurement add_abts->reaction incubate Incubate 6-10 min at RT measure Measure Absorbance at 734 nm incubate->measure analysis 4. Data Analysis measure->analysis calculate Calculate % Scavenging plot Plot % Scavenging vs. Concentration ic50 Determine IC50 Value calculate->plot plot->ic50

Caption: Workflow for the ABTS antioxidant assay.

References

Application Notes and Protocols: Investigating the Anti-inflammatory Activity of Methyl Carnosate in RAW 264.7 Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases. Macrophages, particularly the RAW 264.7 cell line, are instrumental in studying inflammatory responses in vitro. Methyl carnosate, a derivative of the naturally occurring dipeptide carnosine, is a compound of interest for its potential anti-inflammatory properties. While direct and extensive research on this compound's effects on RAW 264.7 macrophages is emerging, studies on its parent compound, carnosine, and other related molecules provide a strong rationale for its investigation.

These application notes provide a comprehensive guide for researchers to explore the anti-inflammatory activity of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The protocols and data presented are based on established methodologies and findings for closely related anti-inflammatory compounds and serve as a framework for the systematic evaluation of this compound. The primary inflammatory mediators of focus include nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, this document outlines methods to investigate the underlying molecular mechanisms, specifically the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Data Presentation: Anti-inflammatory Effects of Related Compounds in LPS-Stimulated RAW 264.7 Macrophages

The following tables summarize quantitative data from studies on compounds with anti-inflammatory activity in RAW 264.7 cells, providing a reference for expected outcomes when testing this compound.

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundConcentration% Inhibition of NO Production% Inhibition of PGE2 ProductionReference
6-Methylcoumarin500 µMNot Specified53.2%[1]
Nardochinoid B10 µM~50%No significant inhibition[2]
Sinapaldehyde100 µM93%Not Specified
Tellimagrandin II50 µMSignificant InhibitionSignificant Inhibition

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundConcentration% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of IL-1βReference
6-Methylcoumarin500 µM32.8%73.1%80.6%[1]
7-O-Methylnaringenin40 µg/mLSignificant InhibitionSignificant InhibitionSignificant Inhibition[3]
Phenethylferulate12 µMSignificant InhibitionSignificant InhibitionSignificant Inhibition
Pulvone ANot SpecifiedNot SpecifiedSignificant InhibitionSignificant Inhibition[4]

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Sub-culturing: Passage cells every 2-3 days to maintain logarithmic growth.

  • Experimental Seeding: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, 6-well for protein extraction) at a density of 1.5 x 10^5 cells/well for 96-well plates (adjust density for other plate sizes). Allow cells to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO; ensure final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for NO and cytokine analysis).

    • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, cells treated with LPS only, and cells treated with a known anti-inflammatory agent as a positive control.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Purpose: To determine the cytotoxic effect of this compound on RAW 264.7 cells.

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Nitric Oxide (NO) Assay (Griess Assay)
  • Purpose: To quantify the production of NO by measuring its stable metabolite, nitrite, in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of cell culture supernatant from each well of the 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 4: Cytokine Measurement (ELISA)
  • Purpose: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for mouse TNF-α and IL-6).

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a blocking buffer.

    • Add the supernatants and standards to the wells and incubate.

    • Add the detection antibody, followed by an enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin).

    • Add the substrate solution and stop the reaction.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

    • Calculate the cytokine concentrations from the standard curve.

Protocol 5: Western Blot Analysis for NF-κB and MAPK Pathways
  • Purpose: To investigate the effect of this compound on the activation of key signaling proteins in the NF-κB and MAPK pathways.

  • Procedure:

    • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

    • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins overnight at 4°C. Key targets include:

      • NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.

      • MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.

      • Inflammatory Enzymes: iNOS, COX-2.

      • Loading Control: β-actin or GAPDH.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry: Quantify the band intensities using image analysis software and normalize to the respective total protein or loading control.

Visualization of Key Pathways and Workflows

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays RAW_cells RAW 264.7 Cells Seeding Seed cells in plates RAW_cells->Seeding Adhesion 24h Incubation for Adhesion Seeding->Adhesion Pretreatment Pre-treat with this compound Adhesion->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation MTT MTT Assay (Cell Viability) Stimulation->MTT Griess Griess Assay (NO Production) Stimulation->Griess ELISA ELISA (Cytokine Levels) Stimulation->ELISA WB Western Blot (Signaling Proteins) Stimulation->WB NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Methyl_Carnosate This compound Methyl_Carnosate->IKK Inhibition? Methyl_Carnosate->NFkB Inhibition of Translocation? MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1) TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylation ERK ERK1/2 Upstream_Kinases->ERK Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation AP1 AP-1 p38->AP1 NFkB_activation NF-κB Activation p38->NFkB_activation ERK->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response NFkB_activation->Inflammatory_Response Methyl_Carnosate This compound Methyl_Carnosate->p38 Inhibition? Methyl_Carnosate->ERK Inhibition? Methyl_Carnosate->JNK Inhibition?

References

In Vivo Antioxidant Effects of Methyl Carnosate in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: The following application notes and protocols detail the in vivo antioxidant effects of methyl carnosate. It is important to note that while this compound has demonstrated antioxidant properties, particularly in vitro, there is a notable scarcity of comprehensive in vivo studies specifically investigating this compound in animal models.[1][2][3] Much of the existing research on the antioxidant components of rosemary focuses on its precursor, carnosic acid.

Therefore, this document provides a detailed overview of the well-documented in vivo antioxidant effects of carnosic acid as a scientifically-grounded proxy. Carnosic acid is structurally similar to this compound and is a major antioxidant component of rosemary.[2] The methodologies and findings presented for carnosic acid offer valuable insights and a strong foundational framework for designing and conducting future in vivo studies on this compound.

Overview of Antioxidant Properties

This compound, a derivative of carnosic acid, is recognized for its antioxidant capabilities, which have been primarily observed in in vitro settings, such as the protection of triglyceride emulsions from oxidation.[1] Its antioxidant activity is attributed to its chemical structure, which allows it to scavenge free radicals.

Carnosic acid, a natural diterpenoid found in rosemary and sage, exhibits potent antioxidant and anti-inflammatory properties.[4][5] It is a lipophilic compound that effectively scavenges various reactive oxygen species (ROS), including singlet oxygen, hydroxyl radicals, and lipid peroxyl radicals, thereby preventing lipid peroxidation and protecting biological membranes.[4][5] In animal models, carnosic acid has been shown to mitigate oxidative stress in various conditions, including brain injury and inflammation.[6][7]

Key Signaling Pathway: Nrf2-ARE Activation by Carnosic Acid

A primary mechanism through which carnosic acid exerts its antioxidant effects in vivo is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like carnosic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter region of its target genes, initiating their transcription. This leads to an increased production of antioxidant enzymes and other protective proteins.

Nrf2_Activation_by_Carnosic_Acid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response CA Carnosic Acid Keap1_Nrf2 Keap1-Nrf2 Complex CA->Keap1_Nrf2 induces dissociation Nrf2_released Nrf2 Keap1_Nrf2->Nrf2_released Nrf2_nucleus Nrf2 Nrf2_released->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Transcription Transcription Antioxidant_Genes->Transcription Antioxidant_Enzymes Antioxidant Enzymes Transcription->Antioxidant_Enzymes Cytoprotection Cytoprotection Antioxidant_Enzymes->Cytoprotection leads to

Figure 1. Activation of the Nrf2-ARE signaling pathway by carnosic acid.

Quantitative Data from In Vivo Animal Studies with Carnosic Acid

The following tables summarize the quantitative outcomes from key animal studies investigating the antioxidant effects of carnosic acid.

Table 1: Effect of Carnosic Acid on Oxidative Stress Markers in a Mouse Model of Traumatic Brain Injury (TBI)

ParameterVehicle ControlCarnosic Acid (1.0 mg/kg)Carnosic Acid (3.0 mg/kg)% Reduction vs. Control (3.0 mg/kg)
Lipid Peroxidation (4-HNE) HighModerately ReducedSignificantly Reduced~50%
Protein Nitration (3-NT) HighModerately ReducedSignificantly Reduced~40%
Cytoskeletal Breakdown SevereModerately ReducedSignificantly Reduced~60%
(Data adapted from a study on a mouse controlled cortical impact (CCI) model, with measurements taken 48 hours post-injury.[6][7])

Table 2: Effect of Carnosic Acid on Mitochondrial Respiration in a Mouse Model of TBI

Mitochondrial Respiration StateVehicle ControlCarnosic Acid (3.0 mg/kg)% Improvement vs. Control
State 3 (ADP-stimulated) ImpairedPreserved~70%
State 4 (resting) UnchangedUnchangedN/A
Respiratory Control Ratio (RCR) LowSignificantly Higher~60%
(Data adapted from a study on a mouse controlled cortical impact (CCI) model, with measurements taken 48 hours post-injury.[6][7])

Experimental Protocols for In Vivo Antioxidant Assessment

The following are detailed methodologies for key experiments cited in the context of carnosic acid's in vivo antioxidant effects. These protocols can be adapted for studies on this compound.

Animal Model of Traumatic Brain Injury (Controlled Cortical Impact)

This protocol describes the induction of a focal brain injury to study the neuroprotective and antioxidant effects of a test compound.

TBI_Workflow cluster_pre_op Pre-operative cluster_surgery Surgical Procedure cluster_post_op Post-operative cluster_analysis Analysis Anesthesia Anesthetize Animal (e.g., isoflurane) Mounting Mount in Stereotaxic Frame Anesthesia->Mounting Incision Midline Scalp Incision Mounting->Incision Craniotomy Perform Craniotomy (e.g., 5mm over parietal cortex) Incision->Craniotomy Injury Induce CCI Injury (e.g., 1.0mm deformation) Craniotomy->Injury Suturing Suture Incision Injury->Suturing Compound_Admin Administer Carnosic Acid/Vehicle (e.g., 15 min post-injury) Suturing->Compound_Admin Recovery Monitor Recovery Compound_Admin->Recovery Sacrifice Euthanize Animal (e.g., 48h post-injury) Recovery->Sacrifice Tissue_Harvest Harvest Brain Tissue Sacrifice->Tissue_Harvest Biochemical_Assays Perform Biochemical Assays (e.g., Western Blot, Respirometry) Tissue_Harvest->Biochemical_Assays

Figure 2. Experimental workflow for the TBI animal model.

Materials:

  • Swiss albino mice or Sprague-Dawley rats

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Surgical tools (scalpel, drill, etc.)

  • Controlled cortical impactor device

  • Suturing material

  • Carnosic acid (or this compound)

  • Vehicle solution (e.g., 10% Ethanol in PBS)[7]

Procedure:

  • Anesthetize the animal using an appropriate anesthetic.

  • Secure the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy over the desired cortical region (e.g., parietal cortex).

  • Position the CCI device perpendicular to the exposed dura.

  • Induce the injury with defined parameters (e.g., 1.0 mm cortical deformation).[6]

  • Suture the incision.

  • Administer the test compound (carnosic acid or this compound) or vehicle at a specified time point post-injury (e.g., 15 minutes).[7]

  • Allow the animal to recover and monitor for a defined period (e.g., 48 hours).

  • At the experimental endpoint, euthanize the animal and harvest the brain tissue for analysis.

Measurement of Lipid Peroxidation (4-Hydroxynonenal Western Blot)

This protocol quantifies the levels of 4-HNE, a marker of lipid peroxidation, in tissue homogenates.

Materials:

  • Brain tissue homogenates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibody (anti-4-HNE)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from the harvested brain tissue.

  • Determine the protein concentration of each sample.

  • Separate equal amounts of protein using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-4-HNE antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity and normalize to a loading control (e.g., β-actin).

Assessment of Mitochondrial Respiration

This protocol measures the oxygen consumption rates of isolated mitochondria to assess their function.

Materials:

  • Freshly isolated mitochondria from brain tissue

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration medium

  • Substrates (e.g., pyruvate, malate, glutamate)

  • ADP

  • Inhibitors (e.g., rotenone, antimycin A)

Procedure:

  • Isolate mitochondria from the cortical tissue of the brain.

  • Calibrate the respirometer and add the respiration medium.

  • Add a known amount of isolated mitochondria to the chamber.

  • Measure the basal respiration rate (State 2).

  • Add substrates to initiate electron transport chain activity.

  • Add ADP to stimulate ATP synthesis and measure State 3 respiration.

  • Calculate the Respiratory Control Ratio (RCR = State 3 / State 4) as an indicator of mitochondrial coupling and health.

Conclusion

While direct in vivo evidence for the antioxidant effects of this compound is currently limited, the extensive research on its parent compound, carnosic acid, provides a robust framework for future investigations. The protocols and data presented here for carnosic acid can serve as a valuable guide for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in conditions associated with oxidative stress. Further studies are warranted to specifically delineate the in vivo efficacy and mechanisms of action of this compound.

References

Methyl Carnosate and the Nrf2 Signaling Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl carnosate, a derivative of the naturally occurring phenolic diterpene carnosic acid found in rosemary (Rosmarinus officinalis) and sage (Salvia officinalis), is recognized for its potent antioxidant properties[1][2]. While direct research on this compound's specific interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is limited in publicly available literature, the closely related parent compound, carnosic acid, is a well-established activator of this critical cytoprotective pathway. This document provides detailed application notes and experimental protocols based on the robust data available for carnosic acid as a surrogate to guide research into the potential effects of this compound on the Nrf2 signaling pathway.

The Nrf2 signaling cascade is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. This transcriptional activation leads to the production of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione synthesis and regeneration[3].

Given that this compound shares the core catechol structure of carnosic acid, it is hypothesized to exert similar effects on the Nrf2 pathway. These notes provide a framework for investigating this hypothesis.

Data Presentation: Efficacy of Carnosic Acid on the Nrf2 Signaling Pathway

The following tables summarize quantitative data from studies on carnosic acid, which can be used as a reference for designing experiments with this compound.

Table 1: Dose-Dependent Induction of Nrf2 Target Gene Expression by Carnosic Acid

Cell LineTreatment DurationCarnosic Acid Concentration (µM)Target GeneFold Induction (mRNA vs. Control)Reference
Human Astrocytoma (U373MG)24 hours50Nerve Growth Factor (NGF)~19.7[4]
Human Astrocytoma (U373MG)24 hours50AKR1B10Not specified[4]
Human Melanoma (SK-MEL-28)Not specified40NQO1Significant Induction[1]

Table 2: Effect of Carnosic Acid on Nrf2 Nuclear Translocation and Protein Levels

Cell LineTreatment DurationCarnosic Acid Concentration (µM)EffectReference
Human Astrocytoma (U373MG)6 hours50Increased nuclear Nrf2 protein[4]
Rat Liver (Clone 9)Not specifiedNot specifiedIncreased Nrf2 activation[5]

Mandatory Visualizations

Signaling Pathway Diagram

Nrf2_Pathway_Activation_by_Methyl_Carnosate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitin Ub->Keap1_Nrf2 Methyl_Carnosate This compound (Hypothesized) Methyl_Carnosate->Keap1_Nrf2 Inhibits (Hypothesized) ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Target_Genes Target Genes (HO-1, NQO1, etc.) ARE->Target_Genes Transcription Proteins Cytoprotective Proteins Target_Genes->Proteins Translation

Caption: Hypothesized activation of the Nrf2 signaling pathway by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (Dose-response and time-course) start->treat western Western Blot (Nrf2, Keap1, HO-1, NQO1) treat->western qpcr qPCR (HO-1, NQO1, GCLC, GCLM mRNA) treat->qpcr luciferase ARE-Luciferase Reporter Assay treat->luciferase data_analysis Quantify protein/mRNA levels and luciferase activity western->data_analysis qpcr->data_analysis luciferase->data_analysis conclusion Determine effect on Nrf2 pathway activation data_analysis->conclusion

Caption: General workflow for investigating this compound's effect on the Nrf2 pathway.

Experimental Protocols

The following are detailed protocols adapted from studies on Nrf2 activators. These should be optimized for the specific cell line and experimental conditions.

Protocol 1: Western Blot Analysis for Nrf2 Nuclear Translocation and Target Protein Expression

Objective: To determine the effect of this compound on the protein levels of total Nrf2, nuclear Nrf2, Keap1, HO-1, and NQO1.

Materials:

  • Cell culture reagents (media, FBS, antibiotics)

  • Selected cell line (e.g., HepG2, A549, or a relevant neuronal cell line)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for total/cytoplasmic fraction)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for different time points (e.g., 2, 4, 6, 12, 24 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • For nuclear/cytoplasmic fractionation: Follow the manufacturer's protocol for the extraction kit.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST (3 x 5 minutes).

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST (3 x 10 minutes).

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize Nrf2, Keap1, HO-1, and NQO1 to the loading control (β-actin or GAPDH for total protein, Lamin B1 for nuclear fraction).

Protocol 2: Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

Objective: To quantify the mRNA expression levels of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC, GCLM) in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Follow the same procedure as in Protocol 1.

  • RNA Extraction:

    • Wash cells with PBS and lyse directly in the well using the lysis buffer from the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis:

    • Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and master mix.

    • Perform qPCR using a standard thermal cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol 3: Antioxidant Response Element (ARE) Luciferase Reporter Assay

Objective: To measure the activation of the ARE by this compound.

Materials:

  • Cell line stably or transiently transfected with an ARE-luciferase reporter construct

  • Cell culture reagents

  • This compound

  • Luciferase assay system

  • Luminometer

Procedure:

  • Cell Culture and Transfection (if not using a stable cell line):

    • Seed cells in a 96-well white, clear-bottom plate.

    • If using transient transfection, co-transfect cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection (if applicable), treat the cells with a range of this compound concentrations. Include a positive control (e.g., sulforaphane or carnosic acid) and a vehicle control.

    • Incubate for a predetermined time (e.g., 12-24 hours).

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit protocol.

    • Measure the firefly luciferase activity using a luminometer.

    • If a control plasmid was used, measure its luciferase activity as well for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control luciferase activity (if applicable) or to cell viability (e.g., using an MTT assay in a parallel plate).

    • Express the results as fold induction over the vehicle control.

Conclusion

While direct experimental evidence for the effect of this compound on the Nrf2 signaling pathway is currently scarce, its structural similarity to the potent Nrf2 activator, carnosic acid, strongly suggests a similar mechanism of action. The provided application notes and detailed protocols for key experiments offer a robust framework for researchers to investigate the potential of this compound as a modulator of this critical cytoprotective pathway. The quantitative data for carnosic acid serves as a valuable benchmark for designing and interpreting these experiments. Further research is warranted to elucidate the specific dose-response and kinetic profile of this compound in activating the Nrf2 pathway and its downstream targets.

References

Application Notes and Protocols for the Isolation and Purification of Methyl Carnosate from Rosemary (Rosmarinus officinalis)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosemary (Rosmarinus officinalis) is a rich source of bioactive phenolic diterpenes, which are highly valued for their antioxidant, anti-inflammatory, and antimicrobial properties. Among these compounds, methyl carnosate, a derivative of carnosic acid, has garnered significant interest for its potential therapeutic applications. This document provides detailed application notes and protocols for the isolation and purification of this compound from rosemary. While quantitative data for this compound is limited in current literature, the provided protocols for the more abundant related compounds, carnosic acid and carnosol, serve as a robust guideline for the successful isolation of this compound.

Extraction of Phenolic Diterpenes from Rosemary

The initial step in isolating this compound is the extraction of the crude oleoresin from dried rosemary leaves. Two primary methods are highlighted: Supercritical Fluid Extraction (SFE) for a cleaner, solvent-free extract, and Ultrasound-Assisted Solvent Extraction as a more conventional approach.

Supercritical Fluid Extraction (SFE) with CO₂

SFE is a green technology that utilizes supercritical carbon dioxide to extract non-polar to moderately polar compounds. It is highly efficient for extracting phenolic diterpenes like carnosic acid and its derivatives.[1][2]

Experimental Protocol:

  • Sample Preparation: Dry rosemary leaves at 50°C and grind them to a particle size of ≤500 μm.[1]

  • SFE System Parameters:

    • Pressure: 355 bar[1][2]

    • Temperature: 100°C[1][2]

    • CO₂ Flow Rate: 4 mL/min (liquid)[1][2]

    • Extraction Time: 20 minutes (dynamic)[1][2]

  • Analyte Collection: Concentrate the extracted analytes on an Octadecylsilane (ODS) trap.[1][2]

  • Elution: Elute the trapped compounds from the ODS trap with acetone.[1][2]

  • Storage: Store the resulting extract at -40°C in the dark to prevent degradation.[1]

Ultrasound-Assisted Solvent Extraction

This method employs ultrasonic waves to enhance the extraction efficiency of solvents. Acetone has been shown to be an effective solvent for the extraction of carnosic acid and related compounds.[1]

Experimental Protocol:

  • Sample Preparation: Use dried, ground, and sieved (≤500 μm) rosemary leaves.

  • Extraction:

    • To 0.2 g of prepared rosemary leaves, add 3 mL of acetone.[1]

    • Sonicate the mixture in an ultrasonic bath for 5 minutes.[1]

    • Centrifuge the mixture at 3500 x g for 5 minutes.[1]

    • Collect the supernatant.

    • Repeat the extraction process on the residue twice more with fresh solvent.[1]

  • Solvent Removal: Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Decoloration (Optional): If the extract is heavily pigmented, it can be decolorized using activated carbon.[1]

Purification of this compound

Following extraction, the crude rosemary extract requires purification to isolate this compound. Centrifugal Partition Chromatography (CPC) is a highly effective one-step liquid-liquid chromatographic technique for this purpose.

Centrifugal Partition Chromatography (CPC)

CPC avoids the use of a solid stationary phase, which minimizes the risk of irreversible adsorption and degradation of unstable compounds like phenolic diterpenes.[3]

Experimental Protocol:

  • Solvent System Preparation: Prepare a two-phase solvent system of hexane/ethyl acetate/methanol/water in a 3:2:3:2 (v/v/v/v) ratio.[3]

  • CPC Instrument Setup:

    • Column Volume: 500 mL[3]

    • Rotational Speed: 1800 rpm[3]

    • Mode: Descending mode (elution-extrusion technique)[3]

  • Sample Loading: Dissolve the crude rosemary extract in the prepared solvent system and load it onto the column. A loading of 900 mg of crude extract containing approximately 39.7% carnosic acid and 12.3% carnosol has been reported as effective.[3]

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions using HPLC or UPLC-MS to identify those containing this compound.

  • Solvent Evaporation: Combine the fractions rich in this compound and evaporate the solvent to obtain the purified compound.

Quantitative Data

While specific quantitative data for this compound is not extensively reported, the following tables summarize the data for the closely related and more abundant compounds, carnosic acid and carnosol, which indicate the efficiency of the described methods.

Table 1: Supercritical Fluid Extraction (SFE) of Carnosic Acid from Rosemary

ParameterValueReference
Starting MaterialDried, ground rosemary leaves[1][2]
Extraction MethodSupercritical Fluid Extraction (SFE) with CO₂[1][2]
Recovery of Carnosic Acid35.7 mg/g of dried leaves[1][2]
Relative Standard Deviation4.4%[1][2]

Table 2: Purification of Carnosic Acid and Carnosol using Centrifugal Partition Chromatography (CPC)

CompoundPurityRecoveryReference
Carnosic Acid96.1 ± 1%94.3 ± 4.4%[3]
Carnosol94.4 ± 0.9%94.8 ± 2.3%[3]

Analytical Methods for Identification and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are essential for the identification and quantification of this compound and other phenolic compounds in rosemary extracts.

UPLC-MS Parameters for the Analysis of this compound:

  • System: UPLC-MS with a single quadrupole mass detector[1]

  • Column: Acquity UPLC BEH C18 (1.7 μm, 2.1 mm × 50 mm)[1]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Column Temperature: 55°C[1]

  • Ionization Mode: Negative ionization [M-H]⁻[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the isolation and purification of this compound from rosemary.

experimental_workflow cluster_extraction Extraction start Dried Rosemary Leaves sfe Supercritical Fluid Extraction (SFE) start->sfe CO2 solvent_extraction Ultrasound-Assisted Solvent Extraction start->solvent_extraction Acetone purification Centrifugal Partition Chromatography (CPC) sfe->purification solvent_extraction->purification analysis UPLC-MS Analysis purification->analysis Fraction Analysis end_node Purified This compound analysis->end_node

Caption: Experimental workflow for the isolation and purification of this compound.

logical_relationship rosemary Rosemary (Rosmarinus officinalis) crude_extract Crude Extract (Oleoresin) rosemary->crude_extract Extraction phenolic_diterpenes Phenolic Diterpenes crude_extract->phenolic_diterpenes Contains carnosic_acid Carnosic Acid phenolic_diterpenes->carnosic_acid carnosol Carnosol phenolic_diterpenes->carnosol methyl_carnosate This compound phenolic_diterpenes->methyl_carnosate carnosic_acid->carnosol Oxidation carnosic_acid->methyl_carnosate Methylation

Caption: Logical relationship of this compound to other major phenolic diterpenes in rosemary.

References

Application Notes and Protocols for the Analytical Determination of Methyl Carnosate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl carnosate is a naturally occurring phenolic diterpene found in various Lamiaceae family plants, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis).[1] It is a derivative of carnosic acid and is recognized for its potent antioxidant and antibacterial properties.[1] The analysis of this compound is crucial for the quality control of herbal extracts, the development of new therapeutic agents, and for understanding its pharmacokinetic and pharmacodynamic profiles. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods

The primary methods for the analytical determination of this compound are reversed-phase HPLC coupled with UV or mass spectrometry detectors. These techniques offer high sensitivity and selectivity for the analysis of complex matrices such as plant extracts and biological samples.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data for the analytical methods described in this document.

Table 1: HPLC-UV Method Parameters and Performance

ParameterValueReference
Linearity Range 0.1 - 380 µg/mL (for related compounds)[3]
Limit of Detection (LOD) 1.3 - 8.6 µg/mL (for related compounds)[1][2]
Limit of Quantification (LOQ) Not explicitly stated for this compound
Accuracy (Recovery) 95.5% - 100.8% (for related compounds)[1][2]
Precision (RSD%) < 5%[4]

Table 2: LC-MS Method Parameters and Performance

ParameterValueReference
Linearity Range Not explicitly stated for this compound
Limit of Detection (LOD) Not explicitly stated for this compound
Limit of Quantification (LOQ) Not explicitly stated for this compound
Accuracy (Recovery) Not explicitly stated for this compound
Precision (RSD%) Not explicitly stated for this compound

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the routine quantification of this compound in well-characterized plant extracts.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • Analytical column: Fused-core C18 column (e.g., Kinetex C18, 100 mm × 4.6 mm, 2.6 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Methanol (HPLC grade).

  • This compound reference standard.

  • Sample filtration vials (0.45 µm).

2. Sample Preparation

  • Accurately weigh a suitable amount of the dried plant extract.

  • Dissolve the extract in methanol to a known concentration (e.g., 1 mg/mL).

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions

  • Column Temperature: 30-55°C.[4]

  • Flow Rate: 1.0 - 2.5 mL/min.[4]

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 284 nm.[4]

  • Mobile Phase Gradient:

    • 0-5 min: 50-95% B

    • 5-7 min: 95% B

    • 7-8 min: 95-50% B

    • 8-10 min: 50% B (re-equilibration).[4]

4. Quantification

  • Prepare a series of standard solutions of this compound in methanol.

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine the concentration of this compound from the calibration curve.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol offers higher sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices or for trace-level detection.

1. Instrumentation and Materials

  • Liquid Chromatography system coupled to a mass spectrometer (e.g., single quadrupole, triple quadrupole, or Q-TOF).

  • Analytical column: UPLC BEH C18 column (1.7 µm, 2.1 mm × 50 mm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Methanol (LC-MS grade).

  • This compound reference standard.

  • Sample filtration vials (0.22 µm).

2. Sample Preparation

  • Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents and filter with a 0.22 µm syringe filter.

3. Chromatographic and Mass Spectrometric Conditions

  • Column Temperature: 55°C.[4]

  • Flow Rate: 0.8 mL/min.[4]

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MS Detection:

    • Full Scan Mode: for qualitative analysis and identification.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode: for quantitative analysis, monitoring the specific m/z for this compound. The exact m/z to monitor should be determined by infusing a standard solution of this compound.

  • Mobile Phase Gradient: A similar gradient to the HPLC-UV method can be used and optimized for the specific LC-MS system.

4. Quantification

  • Prepare a calibration curve using a reference standard of this compound.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Plant Material / Biological Sample extraction Extraction with Solvent (e.g., Methanol) start->extraction filtration Filtration (0.45µm or 0.22µm) extraction->filtration hplc HPLC-UV/DAD filtration->hplc HPLC Analysis lcms LC-MS filtration->lcms LC-MS Analysis peak_integration Peak Integration hplc->peak_integration lcms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification antioxidant_mechanism cluster_antioxidant Antioxidant Action cluster_result Outcome carnosic_acid Carnosic Acid / This compound free_radical Free Radical (R•) carnosic_acid->free_radical Hydrogen Atom Donation stabilized_radical Stabilized Carnosic Acid Radical carnosic_acid->stabilized_radical Oxidation neutralized_radical Neutralized Molecule (RH) free_radical->neutralized_radical Neutralization

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Methyl Carnosate and Its Degradation Products by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of methyl carnosate and its degradation products.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound.

1. Chromatographic Peak Shape Issues

ProblemPossible CausesSuggested Solutions
Peak Tailing - Secondary interactions between the analyte and active sites on the stationary phase (e.g., residual silanols).- Column overload.- Inappropriate mobile phase pH.- Use a highly deactivated, end-capped C18 column.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can also help.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column collapse or void formation.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Replace the column if a void is suspected. Ensure proper column handling and storage.
Broad Peaks - Low column efficiency.- Large extra-column volume.- High mobile phase viscosity.- Ensure the column is properly conditioned.- Use shorter, narrower internal diameter tubing.- Optimize the mobile phase composition to reduce viscosity.
Split Peaks - Clogged inlet frit.- Column contamination.- Incompletely dissolved sample.- Back-flush the column (if permissible by the manufacturer) or replace the inlet frit.- Use a guard column and ensure proper sample preparation.- Ensure the sample is fully dissolved in the injection solvent.

2. Retention Time Variability

ProblemPossible CausesSuggested Solutions
Retention Time Drift - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column aging or contamination.- Prepare fresh mobile phase daily and ensure thorough mixing.- Use a column oven to maintain a constant temperature.[1]
Sudden Changes in Retention Time - Air bubbles in the pump.- Leak in the system.- Change in mobile phase.- Degas the mobile phase and prime the pump.- Check all fittings for leaks.- Ensure the correct mobile phase is being used.

3. Baseline and Extraneous Peaks

ProblemPossible CausesSuggested Solutions
Baseline Noise - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life.- Use high-purity solvents and filter the mobile phase.- Flush the detector cell.- Degas the mobile phase.- Replace the detector lamp.
Baseline Drift - Incomplete column equilibration.- Change in mobile phase composition during a gradient run.- Temperature fluctuations.- Allow sufficient time for column equilibration.- Ensure the gradient proportioning valve is functioning correctly.- Use a column oven.
Ghost Peaks - Contamination in the injection solvent, mobile phase, or autosampler.- Carryover from a previous injection.- Inject a blank (injection solvent only) to identify the source of contamination.- Use fresh, high-purity solvents.- Implement a thorough needle wash program in the autosampler method.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: this compound is the methyl ester of carnosic acid. The degradation of carnosic acid has been studied, and its degradation products are likely to be similar to those of this compound, particularly under oxidative conditions. Expected degradation products include carnosol, rosmanol, epirosmanol, and various quinone intermediates.[2] In the presence of methanol as a solvent, there is also a possibility of the formation of methoxy derivatives.

Q2: How can I prevent the degradation of this compound during sample preparation and analysis?

A2: To minimize degradation, it is crucial to protect the sample from light, high temperatures, and oxygen. Use amber vials, work at reduced temperatures if possible, and consider sparging solvents with an inert gas like nitrogen. Prepare samples fresh and analyze them promptly.

Q3: What type of HPLC column is best suited for the analysis of this compound and its degradation products?

A3: A reversed-phase C18 column is commonly used for the separation of this compound and related phenolic compounds. A column with high purity silica and end-capping will minimize peak tailing for the phenolic analytes.

Q4: What is a suitable mobile phase for the separation?

A4: A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., water with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol is typically effective. The gradient allows for the separation of compounds with a range of polarities, from the more polar degradation products to the less polar this compound.

Q5: What detection wavelength should I use?

A5: A UV detector set at approximately 284 nm is suitable for the detection of this compound and its structurally related degradation products, as they share similar chromophores.

Data Presentation

The following table provides representative data on the stability of this compound under various forced degradation conditions. This data is illustrative and based on the known stability of related compounds; actual results may vary depending on the specific experimental conditions.

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products
Acidic (0.1 M HCl)24 hours60°C~90%Minor degradation
Basic (0.1 M NaOH)8 hours60°C~75%Hydrolysis and oxidation products
Oxidative (3% H₂O₂)8 hoursRoom Temp~60%Carnosol, quinone derivatives
Photolytic (UV light)24 hoursRoom Temp~85%Oxidative degradation products
Thermal 48 hours80°C~95%Minor degradation

Experimental Protocols

1. Stability-Indicating HPLC Method for this compound

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), maintained at 30°C.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 60% A, 40% B

    • 5-20 min: Linear gradient to 20% A, 80% B

    • 20-25 min: Hold at 20% A, 80% B

    • 25-30 min: Return to initial conditions (60% A, 40% B)

    • 30-35 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: 284 nm

2. Sample Preparation for Forced Degradation Studies

  • Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).

  • Acidic Degradation: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

  • Basic Degradation: Mix the stock solution with 0.1 M NaOH and incubate.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

  • Sampling: At various time points, withdraw an aliquot of the stressed solution, neutralize if necessary, dilute with mobile phase to an appropriate concentration, and inject into the HPLC system.

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_start Start: Chromatographic Issue Observed cluster_problem_ID Problem Identification cluster_peak_shape_solutions Peak Shape Solutions cluster_rt_solutions Retention Time Solutions cluster_baseline_solutions Baseline/Extraneous Peak Solutions cluster_end Resolution start Abnormal Chromatogram (e.g., Tailing Peaks, Drifting Retention Time) peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No check_column Check Column (Age, Contamination) peak_shape->check_column Yes baseline Baseline/Extraneous Peak Issue? retention_time->baseline No check_temp Verify Column Temperature retention_time->check_temp Yes check_solvents Use High-Purity Solvents baseline->check_solvents Yes end_node Problem Resolved baseline->end_node No check_sample Check Sample (Concentration, Solvent) check_column->check_sample check_mobile_phase_pH Adjust Mobile Phase pH check_sample->check_mobile_phase_pH check_mobile_phase_pH->end_node check_mobile_phase_prep Check Mobile Phase Preparation check_temp->check_mobile_phase_prep check_system Check for Leaks/Bubbles check_mobile_phase_prep->check_system check_system->end_node run_blank Run Blank Injection check_solvents->run_blank clean_system Clean System Components run_blank->clean_system clean_system->end_node

Caption: HPLC Troubleshooting Workflow.

Degradation_Pathway Methyl_Carnosate This compound Oxidation Oxidation (Stress Condition) Methyl_Carnosate->Oxidation Quinone_Intermediate Quinone Intermediate Oxidation->Quinone_Intermediate Carnosol Carnosol Quinone_Intermediate->Carnosol Further_Oxidation Further Oxidation Carnosol->Further_Oxidation Rosmanol_Epirosmanol Rosmanol / Epirosmanol Further_Oxidation->Rosmanol_Epirosmanol

Caption: Postulated Oxidative Degradation Pathway of this compound.

References

Technical Support Center: Methyl Carnosate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl carnosate in cell culture experiments.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected biological activity of this compound.

Possible Cause: Degradation of this compound in the cell culture medium. Phenolic diterpenes can be susceptible to oxidation and other forms of degradation, which can be influenced by the components of the culture medium, temperature, and light exposure.[1][2]

Suggested Solutions:

  • Assess Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

    • Protocol: Prepare a stock solution of this compound and dilute it to the final experimental concentration in the cell culture medium.

    • Incubate the medium (without cells) under standard culture conditions.

    • Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

    • Analyze the concentration of this compound in each aliquot using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).[3][4][5]

  • Minimize Exposure to Degrading Factors:

    • Light: Protect this compound stock solutions and experimental cultures from light by using amber tubes and covering culture vessels with foil. Some degradation products are known to form upon light exposure.[1][2]

    • Temperature: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution immediately before use. Avoid repeated freeze-thaw cycles. Degradation is known to increase with temperature.[1][2]

    • Media Components: Be aware that components in complex media, such as certain amino acids or high concentrations of buffer components like PBS, could potentially interact with and destabilize compounds.[6]

  • Control for Degradation in Experiments:

    • Include a "media only" control (with this compound but without cells) to assess the chemical stability of the compound over the course of the experiment.

    • Replenish the media with freshly diluted this compound at regular intervals for long-term experiments.

Issue: Difficulty in quantifying this compound in cell culture media.

Possible Cause: Interference from media components or inappropriate analytical methods.

Suggested Solutions:

  • Optimize Sample Preparation:

    • Develop a sample clean-up procedure to remove interfering substances from the cell culture medium before analysis. This may involve protein precipitation or solid-phase extraction.

  • Utilize a Validated Analytical Method:

    • High-Performance Liquid Chromatography (HPLC) with a UV diode array detector (DAD) or coupled with mass spectrometry (MS) is a common and reliable method for quantifying this compound and related compounds.[3][4][5]

    • Ensure the method is validated for specificity, linearity, accuracy, and precision in your specific cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a derivative of carnosic acid, a phenolic diterpene found in plants like rosemary (Rosmarinus officinalis).[1] These compounds are known for their biological activities, including antioxidant properties.[7] Stability is a critical concern because degradation can lead to a loss of the compound's intended biological effect, resulting in inaccurate and irreproducible experimental data.

Q2: What are the known degradation products of related compounds like carnosic acid?

Carnosic acid can degrade into various products, including carnosol, rosmanol, and various quinone derivatives, especially under conditions of heat and light exposure.[1][8] It is plausible that this compound may undergo similar degradation pathways.

Q3: How do components of cell culture media affect the stability of compounds like this compound?

While direct studies on this compound are limited, research on other compounds has shown that media components can influence stability. For instance, amino acids and buffer systems (like PBS and HEPES) can interact with and lead to the degradation of certain nanoparticles.[6] The complex mixture of vitamins, amino acids, salts, and serum in cell culture media can create a chemically active environment that may promote the degradation of sensitive compounds.

Q4: What are the best practices for preparing and storing this compound stock solutions?

  • Solvent: Dissolve this compound in a suitable, high-purity solvent (e.g., DMSO, ethanol) at a high concentration.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

  • Light Protection: Always store stock solutions in amber vials or tubes to protect them from light.

Data Presentation

Table 1: Factors Affecting the Stability of Carnosic Acid (as a proxy for this compound)

FactorEffect on StabilityReference(s)
Temperature Increased temperature accelerates degradation.[1],[2]
Light Exposure Can lead to the formation of unique degradation products.[1],[2]
Solvent/Matrix Stability can be greater in certain matrices like oil compared to alcoholic solutions.[1],[2]
Presence of other Antioxidants Carnosic acid can be consumed to protect other compounds like carnosol.[1],[2]

Table 2: Example Template for Recording this compound Stability Data in Cell Culture Medium

Time Point (hours)Concentration of this compound (µg/mL) - Replicate 1Concentration of this compound (µg/mL) - Replicate 2Concentration of this compound (µg/mL) - Replicate 3Mean Concentration (µg/mL)% Remaining
0100%
2
4
8
24
48

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

This is a general protocol based on methods used for related compounds and should be optimized for your specific instrument and experimental setup.[3][4][5]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

    • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over the run.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at the absorbance maximum of this compound (to be determined by UV-Vis scan).

  • Sample Preparation:

    • Collect 1 mL of the cell culture medium containing this compound.

    • Add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Quantification:

    • Prepare a standard curve of this compound in the same cell culture medium (and process it in the same way as the samples) to account for matrix effects.

    • Plot the peak area against the concentration to generate a calibration curve.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Dilute to Final Concentration in Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C, 5% CO2 (without cells) prep_media->incubate sampling Collect Aliquots at Multiple Time Points incubate->sampling sample_prep Sample Preparation (e.g., Protein Precipitation) sampling->sample_prep hplc HPLC Analysis sample_prep->hplc quant Quantify and Calculate Degradation hplc->quant Signaling_Pathway_Hypothesis cluster_extracellular Extracellular cluster_intracellular Intracellular MC This compound ROS Reactive Oxygen Species (ROS) MC->ROS Scavenges Keap1 Keap1 ROS->Keap1 Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds Keap1->Nrf2 Inhibits Degradation Of Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription

References

Troubleshooting methyl carnosate solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl carnosate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3] this compound is readily soluble in DMSO, with suppliers offering pre-dissolved solutions at concentrations of 10 mM. For the structurally similar compound carnosic acid, solubility in DMSO is reported to be as high as 130 mg/mL.

Q2: What is the solubility of this compound in other common laboratory solvents?

Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the final volume of your aqueous medium. Instead, perform serial dilutions in your culture medium.[5]

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can help maintain solubility.[6]

  • Increase Final DMSO Concentration (with caution): While a higher final DMSO concentration can improve solubility, it may also be toxic to your cells. It is crucial to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability. This is typically below 0.5%, and often as low as 0.1%.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Vortexing/Sonication: After dilution, vortex the solution vigorously or use a bath sonicator to help re-dissolve any precipitate that may have formed.[7]

  • Use of a Carrier: In some cases, a carrier protein like bovine serum albumin (BSA) in the medium can help to keep hydrophobic compounds in solution.

Q4: What is the recommended maximum final concentration of DMSO in my in vitro assay?

A4: The maximum tolerated DMSO concentration is cell-line dependent. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) in the cell culture medium.[5] For sensitive cell lines or long-term assays, it is advisable to aim for a final concentration of 0.1% or lower. It is essential to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line and assay.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[5] To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, it is recommended to aliquot the stock solution into smaller, single-use volumes.[5]

Quantitative Data Summary

The following tables summarize the available solubility data for this compound and the related compound, carnosic acid.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilitySource
This compoundDMSOSoluble (offered as 10 mM solution)[1][2][3]
Carnosic AcidDMSO~130 mg/mL
Carnosic AcidEthanol~30 mg/mL[4]
Carnosic AcidAqueous Buffer (PBS)Sparingly soluble[4]

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays

Cell Culture ConditionRecommended Maximum DMSO Concentration (v/v)Key Considerations
General Use≤ 0.5%Always include a vehicle control.
Sensitive Cell Lines≤ 0.1%Perform a toxicity test to determine the optimal concentration.
Long-term Assays≤ 0.1%Lower concentrations are preferred to minimize cumulative toxic effects.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Troubleshooting Precipitation
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warming Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Serial Dilution (Recommended):

    • Prepare a series of sterile microcentrifuge tubes.

    • Perform a serial dilution of the DMSO stock solution into the pre-warmed cell culture medium to reach the final desired concentrations. This gradual dilution helps to prevent precipitation.

  • Direct Dilution (for lower concentrations):

    • For lower final concentrations, you can directly add the required volume of the DMSO stock to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and even mixing.

  • Troubleshooting Precipitation:

    • If a precipitate forms, vortex the solution vigorously.

    • Briefly sonicate the solution in a water bath sonicator.

    • If the precipitate persists, consider preparing a fresh working solution using a more gradual serial dilution or a slightly higher final DMSO concentration (if tolerated by the cells).

Signaling Pathways and Experimental Workflows

This compound, similar to its precursor carnosic acid, is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. Understanding these interactions is crucial for designing and interpreting in vitro experiments.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Carnosic acid has been shown to modulate this pathway, and it is likely that this compound has similar effects.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Downstream Downstream Targets (Cell Survival, Proliferation) mTOR->Downstream Methyl_Carnosate This compound (Potential Inhibition) Methyl_Carnosate->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and immune responses. Natural compounds like those found in rosemary have been shown to inhibit this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Degradation Methyl_Carnosate This compound (Potential Inhibition) Methyl_Carnosate->IKK Inhibition Gene Target Gene Expression (Inflammation) NFkB_n->Gene Stimuli Inflammatory Stimuli Stimuli->IKK Activation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation TF Transcription Factors Methyl_Carnosate This compound (Potential Modulation) Methyl_Carnosate->MAPKKK Modulation TF_n Transcription Factors MAPK_n->TF_n Activation Gene Gene Expression (Proliferation, etc.) TF_n->Gene Stimuli Extracellular Stimuli Stimuli->Receptor Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Stock Prepare Methyl Carnosate Stock (in DMSO) Dilute Prepare Working Solutions Prep_Stock->Dilute Prep_Cells Seed Cells in Culture Plates Treat Treat Cells with This compound Prep_Cells->Treat Dilute->Treat Assay Perform In Vitro Assay (e.g., Viability, Western Blot) Treat->Assay Data Data Acquisition and Analysis Assay->Data

References

Technical Support Center: Enhancing Methyl Carnosate Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl carnosate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of its low bioavailability.

Troubleshooting Guide

This guide is designed to help you identify and resolve potential issues during your experiments aimed at improving the bioavailability of this compound.

Observation/Issue Potential Cause(s) Recommended Action(s)
Low in vitro permeability across Caco-2 cell monolayers 1. Poor aqueous solubility of this compound.2. P-glycoprotein (P-gp) mediated efflux.3. Rapid intracellular metabolism.1. Enhance Solubility: Formulate this compound in a nanoemulsion, solid lipid nanoparticles (SLNs), or a complex with cyclodextrins.[1][2]2. Inhibit P-gp: Co-administer with a known P-gp inhibitor (e.g., verapamil, piperine) in your experimental setup.[3]3. Assess Metabolism: Analyze cell lysates for metabolites of this compound using LC-MS/MS to understand the rate and products of intracellular degradation.[4][5]
High variability in plasma concentrations in animal studies 1. Inconsistent dosing or formulation instability.2. Significant first-pass metabolism in the liver.3. Food effects influencing absorption.1. Ensure Formulation Homogeneity: Validate the stability and particle size distribution of your formulation before each experiment.2. Investigate Metabolism: Perform a pilot study with a small number of animals to quantify major metabolites in plasma and liver microsomes.[5]3. Standardize Feeding: Conduct studies in both fasted and fed states to determine the impact of food on absorption and report findings accordingly.[6]
Degradation of this compound in formulation or biological samples 1. Oxidation of the catechol moiety.2. Hydrolysis of the methyl ester.3. Light or temperature-induced degradation.1. Protect from Oxidation: Prepare and store formulations and samples under an inert atmosphere (e.g., nitrogen) and consider adding antioxidants.[7][8]2. Control pH: Maintain a pH that minimizes hydrolysis during sample preparation and storage.3. Minimize Light and Heat Exposure: Store stock solutions and samples in amber vials at low temperatures (-20°C or -80°C).[8][9]
Difficulty in quantifying this compound in biological matrices 1. Low analyte concentration.2. Matrix interference.3. Poor extraction recovery.1. Use a Sensitive Analytical Method: Employ a validated LC-MS/MS method for quantification.[4][10]2. Optimize Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.3. Use an Internal Standard: Incorporate a suitable internal standard to correct for extraction losses and matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1] Additionally, like its parent compound carnosic acid, it may be susceptible to first-pass metabolism.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Nano-based delivery systems are among the most effective strategies. These include:

  • Nanoemulsions: These can significantly improve the bioaccessibility and bioavailability of related compounds like carnosic acid.[1]

  • Solid Lipid Nanoparticles (SLNs): SLNs can encapsulate lipophilic compounds, protecting them from degradation and enhancing their absorption.[2]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles for sustained release and improved stability.[11]

Q3: How can I assess the bioaccessibility of my this compound formulation in vitro?

A3: Simulated gastrointestinal digestion models are a valuable in vitro tool. These models mimic the conditions of the stomach and small intestine to determine the fraction of this compound that is released from its formulation and becomes available for absorption (the bioaccessible fraction).[1]

Q4: What are the key parameters to monitor in an in vivo pharmacokinetic study of this compound?

A4: The key pharmacokinetic parameters to determine are:

  • Cmax: The maximum plasma concentration.

  • Tmax: The time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t1/2: The elimination half-life. These parameters will help you quantify the extent and rate of absorption of your formulation.[12]

Q5: Is this compound more stable than carnosic acid?

A5: this compound has been reported to be more stable than carnosic acid under certain conditions, such as in triglyceride emulsions at elevated temperatures.[7] However, it is still susceptible to degradation, and proper handling and storage are crucial.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion

This protocol is a general guideline for preparing a lecithin-based nanoemulsion, a promising delivery system for improving the bioavailability of lipophilic compounds.[1]

  • Oil Phase Preparation: Dissolve a specific amount of this compound and lecithin in a suitable oil (e.g., medium-chain triglycerides) with gentle heating and stirring until a clear solution is obtained.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P) in deionized water.

  • Emulsification: Add the oil phase to the aqueous phase dropwise under high-speed homogenization to form a coarse emulsion.

  • Nanoemulsion Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer with tight junctions.

  • Monolayer Integrity Test: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the this compound formulation (dissolved in HBSS) to the apical (AP) side of the monolayer.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability of this compound across the Caco-2 monolayer.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation F1 This compound F2 Nanoemulsion Formulation F1->F2 F3 Characterization (Size, PDI, Zeta) F2->F3 IV1 Simulated Digestion F3->IV1 IV2 Caco-2 Permeability F3->IV2 IV3 Bioaccessibility & Permeability Data IV1->IV3 IV2->IV3 INV1 Animal Dosing (Oral Gavage) IV3->INV1 INV2 Blood Sampling INV1->INV2 INV3 LC-MS/MS Analysis INV2->INV3 INV4 Pharmacokinetic Modeling INV3->INV4

Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.

low_bioavailability_factors cluster_solutions Potential Solutions A Low Oral Bioavailability of this compound B Poor Aqueous Solubility A->B C First-Pass Metabolism A->C D Chemical Instability A->D E Efflux by Transporters (e.g., P-gp) A->E S1 Nanoformulations B->S1 S2 Metabolic Inhibitors C->S2 S3 Prodrug Approach D->S3 S4 Permeation Enhancers E->S4

Caption: Key factors contributing to the low bioavailability of this compound and potential solutions.

References

Technical Support Center: Methyl Carnosate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges encountered when scaling up the production of methyl carnosate. It includes troubleshooting guides for common experimental issues and a list of frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of carnosic acid, a phenolic diterpene predominantly found in plants from the Lamiaceae family, such as rosemary and sage.[1] It is formed by the methylation of the carboxyl group on carnosic acid.[1][2] Like its precursor, this compound exhibits significant biological activities, including potent antioxidant and antibacterial properties.[3] Notably, some studies have reported that this compound can be a more active antioxidant than carnosic acid in certain systems, making it a compound of high interest for the pharmaceutical, food, and cosmetic industries.[4]

Q2: What are the primary challenges when scaling up this compound production?

Scaling up production from the lab bench to pilot or industrial scale presents several key challenges:

  • Precursor Instability: The starting material, carnosic acid, is highly susceptible to degradation through oxidation, especially when exposed to heat, light, and oxygen.[5][6] This instability can significantly reduce the yield of the final product.

  • Purification Complexity: The synthesis and extraction processes often result in a mixture of related diterpenes, such as carnosol (an oxidized form of carnosic acid), rosmanol, and epirosmanol.[1][4] Separating this compound from these structurally similar compounds is difficult and requires efficient purification techniques that can be costly and complex to scale.

  • Process Reproducibility: The concentration of carnosic acid in the raw plant material (e.g., rosemary leaves) can vary significantly due to genetic, environmental, and seasonal factors.[7] This variability can lead to inconsistent yields and purity between batches.

  • Solvent and Reagent Management: Scaling up involves handling large volumes of solvents and reagents, which raises concerns about cost, safety, and environmental impact. Efficient solvent recovery and recycling systems become critical.

Q3: How does the stability of carnosic acid impact the overall process?

Carnosic acid's instability is a critical bottleneck. It readily oxidizes to form carnosol, especially under harsh extraction or reaction conditions (e.g., high temperatures).[4][8][9] This has two major consequences:

  • Reduced Precursor Availability: Any degradation of carnosic acid before the methylation step directly lowers the potential maximum yield of this compound.

  • Increased Purification Burden: The formation of carnosol introduces a significant impurity that must be removed during downstream processing. Since carnosol is structurally similar to carnosic acid and this compound, its removal can be challenging.

To mitigate this, extraction and synthesis should be performed under controlled conditions, such as at low temperatures and in the dark, to prevent decomposition.[1]

Q4: What are the recommended storage conditions for carnosic acid and its derivatives?

To minimize degradation, carnosic acid and this compound should be stored under inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures (-10°C or below).[8] Studies have shown that degradation increases significantly with temperature and light exposure.[9] Storing the compounds in solution is generally not recommended for long periods, as they are unstable in many common solvents.[6]

Q5: Which purification techniques are most effective for large-scale production?

While standard column chromatography is common at the lab scale, it can be inefficient and costly for larger quantities. More advanced techniques are better suited for scale-up:

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that avoids solid stationary phases, preventing the irreversible adsorption of the product.[10] It has been shown to isolate carnosic acid and carnosol from rosemary extracts with high purity (over 94%) and high recovery (over 94%), making it a promising method for industrial-scale purification.[10]

  • Supercritical Fluid Extraction (SFE): Using supercritical CO2, SFE allows for the extraction of sensitive compounds like carnosic acid at low temperatures and in the absence of light, minimizing degradation during the initial extraction phase.[1]

Troubleshooting Guide

Problem 1: Low final yield of purified this compound.

  • Potential Cause A: Degradation of Carnosic Acid Precursor

    • How to Diagnose: Analyze the starting carnosic acid material and the crude reaction mixture via HPLC. The presence of high levels of carnosol or other degradation products before or after the reaction points to precursor instability.

    • Solution:

      • Source high-quality carnosic acid with low initial carnosol content.

      • Perform the extraction and methylation reaction under an inert atmosphere (e.g., nitrogen).

      • Protect all materials and reaction vessels from light.

      • Maintain low temperatures throughout the process, particularly during extraction and solvent removal steps.

  • Potential Cause B: Incomplete Methylation Reaction

    • How to Diagnose: HPLC analysis of the crude product shows a large peak corresponding to unreacted carnosic acid.

    • Solution:

      • Optimize Reagent Stoichiometry: Ensure the methylating agent (e.g., methyl iodide) and base (e.g., potassium carbonate) are used in sufficient molar excess.

      • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature, while monitoring for any increase in degradation products.

      • Ensure Anhydrous Conditions: Water can interfere with the reaction. Use anhydrous solvents and reagents.

  • Potential Cause C: Product Loss During Purification

    • How to Diagnose: The yield is high in the crude product analysis but drops significantly after the purification step.

    • Solution:

      • Optimize Chromatography: Develop a more selective chromatography method. For silica gel, test different solvent systems to maximize the separation between this compound and byproducts.

      • Consider Alternative Methods: Evaluate more efficient large-scale techniques like Centrifugal Partition Chromatography (CPC), which often provides better recovery for sensitive compounds.[10]

Problem 2: Final product has low purity, contaminated with carnosol.

  • Potential Cause A: High Carnosol Content in Starting Material

    • How to Diagnose: Perform HPLC analysis on the carnosic acid raw material.

    • Solution: Source a higher-purity grade of carnosic acid or implement an initial purification step for the raw material before the methylation reaction.

  • Potential Cause B: Degradation During Reaction or Workup

    • How to Diagnose: The crude reaction product shows a significant increase in carnosol concentration compared to the starting material.

    • Solution: The workup conditions may be too harsh. Avoid high temperatures during solvent evaporation and minimize exposure to air and light. Use milder workup procedures where possible.

  • Potential Cause C: Co-elution During Chromatography

    • How to Diagnose: During HPLC or column chromatography, the peaks for this compound and carnosol are not well-resolved.

    • Solution:

      • Modify Mobile Phase: Adjust the polarity of the mobile phase to improve separation. Using a gradient elution instead of an isocratic one can often resolve closely eluting compounds.

      • Change Stationary Phase: If using normal-phase chromatography, consider reversed-phase (e.g., C18) columns, which separate compounds based on different principles and may provide better resolution.

Problem 3: Inconsistent yield and purity between different production batches.

  • Potential Cause A: Variability in Raw Materials

    • How to Diagnose: Analyze samples from different batches of the starting material (e.g., rosemary extract or carnosic acid) and find significant variations in the concentration of carnosic acid and other diterpenes.

    • Solution: Implement stringent quality control (QC) on all incoming raw materials. Use a standardized HPLC method to quantify the carnosic acid content and accept only batches that meet a predefined specification (e.g., >90% purity).

  • Potential Cause B: Poor Control of Process Parameters

    • How to Diagnose: Review batch records and identify inconsistencies in reaction time, temperature, reagent amounts, or workup procedures.

    • Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP) for the entire production process. Use automated reactors and control systems where possible to ensure parameters are maintained consistently during scale-up.

Data Presentation

Table 1: Stability of Carnosic Acid Under Various Conditions

ConditionObservationImpact on this compound YieldReference
Elevated Temperature Rapid degradation and conversion to carnosol.High[9]
Exposure to Light Accelerates degradation, forming unique degradation products.High[9]
Presence of Oxygen Promotes oxidative degradation to carnosol and other products.High[4][6]
Storage at -10°C in Dark Minimal degradation observed over several days.Low
In Ethanolic Solution Unstable, even at low temperatures.Medium to High[6]

Table 2: Typical HPLC-UV Analytical Conditions

ParameterConditionReference
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)[11]
Mobile Phase Isocratic or Gradient elution with Acetonitrile and acidified water (e.g., 0.1-0.5% phosphoric or acetic acid)[11][12]
Flow Rate 1.0 mL/min[11][12]
Detection Wavelength 230 nm or 284 nm[11][13]
Column Temperature 25-30 °C[11][12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol is a generalized procedure based on common esterification methods for carboxylic acids.[14]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve purified carnosic acid (1 equivalent) in anhydrous acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 3 equivalents) to the solution. Stir the suspension for 20 minutes at room temperature.

  • Methylation: Add methyl iodide (CH₃I, 2 equivalents) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 40-50°C and stir for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them via TLC or HPLC to check for the disappearance of carnosic acid.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the solvent under reduced pressure at a low temperature (<40°C).

  • Extraction: Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load the powder onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). The polarity will depend on the specific impurity profile.

  • Fraction Collection: Collect fractions and monitor them by TLC, staining with a suitable reagent (e.g., potassium permanganate).

  • Analysis and Pooling: Combine the fractions containing pure this compound (as determined by TLC or HPLC).

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified product.

Protocol 3: Quality Control by HPLC

  • Standard Preparation: Prepare a stock solution of a this compound reference standard at a known concentration (e.g., 1 mg/mL) in methanol or acetonitrile. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the purified product and dissolve it in the mobile phase or methanol to a known concentration (e.g., 0.1 mg/mL).

  • Injection: Inject the standards and the sample onto the HPLC system using the conditions outlined in Table 2.

  • Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard.

  • Quantification: Calculate the purity of the sample by determining its concentration from the calibration curve and comparing it to the prepared concentration (% Purity = (Measured Conc. / Prepared Conc.) x 100).

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Synthesis cluster_2 Downstream Processing Start Rosemary Leaves (Raw Material) Extract Extraction (e.g., SFE or Solvent) Start->Extract QC Step 1: Assay CA Content PurifyCA Carnosic Acid Purification (Optional) Extract->PurifyCA Reaction Methylation Reaction (Esterification) PurifyCA->Reaction Workup Crude Product Workup & Isolation Reaction->Workup In-Process Control: Reaction Completion PurifyMC Final Purification (e.g., Chromatography/CPC) Workup->PurifyMC Analysis QC Analysis (HPLC, Purity Assay) PurifyMC->Analysis End Purified This compound Analysis->End Final Release

Caption: High-level workflow for this compound production.

Troubleshooting_Yield Start Problem: Low Final Yield CheckCrude Analyze Crude Product by HPLC Start->CheckCrude HighYieldCrude Yield High Before Purification? CheckCrude->HighYieldCrude LowYieldCrude Check Reaction Completion HighYieldCrude->LowYieldCrude No CausePurification Cause: Purification Loss Solution: Optimize Chromatography or Switch to CPC HighYieldCrude->CausePurification Yes Incomplete Reaction Incomplete? LowYieldCrude->Incomplete CauseIncomplete Cause: Incomplete Reaction Solution: Optimize Stoichiometry, Time, or Temperature Incomplete->CauseIncomplete Yes Degradation Check for Degradation (e.g., High Carnosol) Incomplete->Degradation No CauseDegradation Cause: Precursor Degradation Solution: Use Inert Atmosphere, Low Temp, Protect from Light Degradation->CauseDegradation

Caption: Troubleshooting flowchart for low yield issues.

Degradation_Pathway CA Carnosic Acid (Unstable Precursor) Methylation Methylation (Desired Reaction) CA->Methylation Oxidation Oxidation (Side Reaction) CA->Oxidation Heat, Light, O₂ MC This compound (Target Product) Methylation->MC CAR Carnosol (Major Impurity) Oxidation->CAR

Caption: Competing reaction pathways in this compound synthesis.

References

Technical Support Center: Method Validation for Methyl Carnosate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of methyl carnosate in complex matrices. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too high a concentration of the sample.Dilute the sample and re-inject.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound.Adjust the mobile phase pH. For reversed-phase chromatography, a slightly acidic mobile phase often improves peak shape for phenolic compounds.
Column Contamination: Buildup of matrix components on the column.Implement a column wash step between injections. Use a guard column to protect the analytical column.
Low Signal Intensity or Sensitivity Ion Suppression: Co-eluting matrix components compete with this compound for ionization in the MS source.[1]Improve sample clean-up using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2] Optimize chromatographic conditions to separate this compound from interfering compounds.
Suboptimal MS Source Conditions: Incorrect temperature, gas flows, or voltages in the mass spectrometer source.Optimize source parameters (e.g., nebulizer gas, drying gas flow, capillary voltage) by infusing a standard solution of this compound.
Analyte Degradation: this compound may be unstable under certain extraction or storage conditions.[3]Investigate the stability of this compound in the sample matrix and during each step of the sample preparation process. Consider adding antioxidants or adjusting pH to improve stability.
High Background Noise Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Carryover from Previous Injections: Residual analyte from a previous high-concentration sample.Implement a robust needle and injection port washing procedure. Inject a blank solvent after a high-concentration sample to check for carryover.
Inconsistent Retention Times Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation.Prepare fresh mobile phase daily and ensure the solvent lines are properly primed. Use a mobile phase with a buffer to maintain a stable pH.
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.Use a column oven to maintain a constant and consistent temperature.
Poor Recovery Inefficient Extraction: The chosen extraction solvent or technique may not be optimal for this compound from the specific matrix.Experiment with different extraction solvents of varying polarity. Optimize extraction parameters such as solvent-to-sample ratio, extraction time, and temperature. Techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can be explored.[4]
Analyte Adsorption: this compound may adsorb to container surfaces or filter membranes.Use low-adsorption vials and materials. Test different filter materials for compatibility.

Frequently Asked Questions (FAQs)

Q1: What is a suitable extraction method for this compound from a complex matrix like a food product?

A1: For extracting this compound from complex food matrices, a multi-step approach is often necessary. Initially, a liquid-liquid extraction (LLE) or solid-liquid extraction with a solvent like acetonitrile or a mixture of methanol and water can be effective. For fatty matrices, a subsequent clean-up step using Solid-Phase Extraction (SPE) is highly recommended to remove lipids and other interferences that can cause matrix effects in LC-MS/MS analysis.[2]

Q2: How can I minimize matrix effects when analyzing this compound in biological fluids?

A2: Matrix effects are a common challenge in biological matrices.[1] To minimize them, consider the following:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[5]

  • Optimize Sample Preparation: Employ thorough sample clean-up procedures like protein precipitation followed by SPE.

  • Chromatographic Separation: Develop a robust chromatographic method that separates this compound from the bulk of the matrix components.

  • Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1]

Q3: What are the key validation parameters I need to assess for a quantitative LC-MS/MS method for this compound?

A3: According to regulatory guidelines, the key validation parameters include:

  • Specificity and Selectivity: Ensure the method can distinguish this compound from other components in the matrix.[6][7]

  • Linearity and Range: Demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range.[6][7]

  • Accuracy and Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[6][7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Establish the lowest concentration of this compound that can be reliably detected and quantified.[6]

  • Recovery: Evaluate the efficiency of the extraction procedure.[7]

  • Stability: Assess the stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[6][7]

  • Matrix Effect: Investigate the influence of the sample matrix on the ionization of this compound.[7]

Q4: What are typical LC-MS/MS parameters for the analysis of this compound?

A4: While specific parameters need to be optimized for your instrument and matrix, here is a general starting point based on the analysis of similar phenolic diterpenes:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to aid in protonation and improve peak shape.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode. As this compound is a derivative of carnosic acid, both modes should be evaluated.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ions would need to be determined by infusing a standard of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the analysis of phenolic compounds in complex matrices. These values can serve as a benchmark for the development and validation of a method for this compound.

Validation Parameter Typical Acceptance Criteria Example Values for Related Compounds (e.g., Carnosic Acid)
Linearity (Correlation Coefficient, r²) ≥ 0.990.995 - 0.999
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-10% to +12%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)5% - 13%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 100.66 to 5.23 µg/mL in food matrices[8]
Recovery Consistent and reproducible70.6% to 114.0% in food matrices[8]
Stability (% Change) Within ±15%< 10% change after 3 freeze-thaw cycles

Experimental Protocols

Detailed Methodology: Sample Extraction from a Meat Matrix

This protocol provides a general framework for the extraction of this compound from a complex matrix such as meat.

  • Homogenization: Homogenize 1 gram of the meat sample with 5 mL of an extraction solvent (e.g., acetonitrile or methanol/water 80:20 v/v).

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Supernatant Collection: Collect the supernatant.

  • Re-extraction (Optional): Re-extract the pellet with another 5 mL of the extraction solvent to improve recovery. Combine the supernatants.

  • Lipid Removal (for fatty matrices): Perform a liquid-liquid extraction with hexane to remove lipids. Mix the supernatant with an equal volume of hexane, vortex, and centrifuge. Discard the upper hexane layer.

  • Solvent Evaporation: Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Visualizations

Caption: Workflow for Method Validation of this compound Analysis.

TroubleshootingDecisionTree cluster_peak Peak Shape Issues cluster_intensity Signal Intensity Issues cluster_retention Retention Time Issues Start Analytical Issue Encountered P1 Poor Peak Shape? Start->P1 P2 Check for Column Overload (Dilute Sample) P1->P2 Yes I1 Low Sensitivity? P1->I1 No P3 Optimize Mobile Phase pH P2->P3 P4 Clean/Replace Column P3->P4 End Issue Resolved P4->End I2 Investigate Ion Suppression (Improve Sample Clean-up) I1->I2 Yes R1 Inconsistent RT? I1->R1 No I3 Optimize MS Source Parameters I2->I3 I4 Assess Analyte Stability I3->I4 I4->End R2 Prepare Fresh Mobile Phase R1->R2 Yes R1->End No R3 Ensure Stable Column Temp. R2->R3 R3->End

Caption: Troubleshooting Decision Tree for this compound Analysis.

References

Validation & Comparative

Methyl Carnosate vs. Carnosic Acid: A Comparative Guide to Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficacy of methyl carnosate and carnosic acid, focusing on their performance in various experimental systems. The information presented is supported by quantitative data from scientific literature and includes detailed experimental protocols for key assays.

Executive Summary

Both this compound and carnosic acid, phenolic diterpenes predominantly found in rosemary (Rosmarinus officinalis), are recognized for their potent antioxidant properties. However, studies consistently demonstrate that This compound exhibits superior antioxidant activity compared to carnosic acid, particularly in lipid-based systems such as oil-in-water emulsions .[1] This enhanced efficacy is attributed to its increased lipophilicity, which allows for better interaction with lipid radicals at the oil-water interface. While carnosic acid is a potent scavenger of reactive oxygen species (ROS), its methyl ester, this compound, shows greater efficacy in preventing lipid peroxidation.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the antioxidant efficacy of this compound and carnosic acid.

Antioxidant AssayTest SystemThis compoundCarnosic AcidReference
Inhibition of Hydroperoxide Formation (%) Bulk Corn Oil Triglycerides (60°C, 8 days, 300 µM)95%88%Huang et al., 1996
Oil-in-Water Emulsion (60°C, 8 days, 300 µM)89%82%Huang et al., 1996
DPPH Radical Scavenging Activity (IC50) Methanolic SolutionNot available in a direct comparative study10.50 µg/mLZhang, Y., et al. (2021)[2]

Note: A direct comparative study of the DPPH IC50 values for this compound and carnosic acid under identical conditions was not identified in the reviewed literature. The provided IC50 value for carnosic acid is from a separate study and is included for reference.

Mechanisms of Antioxidant Action

Carnosic acid primarily functions as a potent scavenger of reactive oxygen species (ROS), thereby preventing oxidative damage.[1] Its antioxidant activity is largely attributed to the two phenolic hydroxyl groups in its structure.[2]

In a cellular context, carnosic acid has been shown to exert its antioxidant effects through the activation of the Keap1/Nrf2 signaling pathway .[2][3][4][5] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like carnosic acid, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an enhanced cellular defense against oxidative stress.

Nrf2 Signaling Pathway Activated by Carnosic Acid

Emulsion_Workflow start Start prep Emulsion Preparation (Oil + Water + Antioxidant) start->prep homogenize Homogenization prep->homogenize oxidation Accelerated Oxidation (60°C Oven) homogenize->oxidation sampling Periodic Sampling oxidation->sampling pv_analysis Peroxide Value (PV) Analysis sampling->pv_analysis tbars_analysis TBARS Assay sampling->tbars_analysis data_analysis Data Analysis (Plot PV/TBARS vs. Time) pv_analysis->data_analysis tbars_analysis->data_analysis end End data_analysis->end

References

A Comparative Analysis of Methyl Carnosate and Synthetic Antioxidants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of antioxidant research and development, the quest for potent and safe compounds to mitigate oxidative stress is perpetual. This guide provides a detailed comparative analysis of methyl carnosate, a naturally derived compound, and commonly used synthetic antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (TBHQ). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data, detailed protocols, and mechanistic insights.

Executive Summary

This compound, a derivative of carnosic acid found in rosemary and sage, demonstrates significant antioxidant potential, often surpassing its parent compound and showing comparable or superior efficacy to some synthetic antioxidants. While direct comparative data for this compound against all synthetic counterparts is still emerging, studies on carnosic acid provide a strong basis for evaluation. Carnosic acid has been shown to be a more potent antioxidant than BHA and BHT in various lipid-based systems, although TBHQ sometimes exhibits greater activity. The mechanism of action for these natural compounds involves direct radical scavenging and the activation of cellular defense pathways, such as the Nrf2 signaling pathway, offering a multi-faceted approach to mitigating oxidative stress. Synthetic antioxidants, while effective, face increasing scrutiny over potential health concerns.

Data Presentation: Quantitative Comparison of Antioxidant Efficacy

The following tables summarize quantitative data from various studies, comparing the antioxidant performance of this compound, carnosic acid, and synthetic antioxidants.

Table 1: Inhibition of Lipid Peroxidation in Oil Systems

AntioxidantConcentrationSystemInhibition of Peroxide Value (%)Inhibition of TBARS (%)Inhibition of Conjugated Dienes (%)Reference
This compound 150 µMBulk Corn Oil89-95--[1][2]
Carnosic Acid 150 µMBulk Corn Oil82-88--[1][2]
Carnosic Acid (CA99) 200 ppmTara Seed Oil62.062.352.5[3]
BHA 200 ppmTara Seed Oil16.325.85.4[3]
BHT 200 ppmTara Seed Oil37.931.517.2[3]
TBHQ 200 ppmTara Seed Oil72.773.558.2[3]

Note: Higher inhibition percentages indicate greater antioxidant activity.

Table 2: Radical Scavenging Activity (DPPH Assay)

AntioxidantIC50 (mg/mL)Reference
Rosemary Extract Higher than BHA/BHT
Carnosic Acid Higher activity than Carnosol
BHA 0.0052[4]
BHT 0.011[4]

Note: A lower IC50 value indicates greater radical scavenging activity.

Mechanistic Insights: Signaling Pathways and Modes of Action

This compound and Carnosic Acid:

The antioxidant mechanism of this compound and its parent compound, carnosic acid, is multifaceted. It involves direct scavenging of reactive oxygen species (ROS) through hydrogen atom donation from the phenolic hydroxyl groups in their catechol structure.[1][4] Upon scavenging a radical, carnosic acid is oxidized to carnosol, which can also participate in subsequent antioxidant reactions.[1]

A key aspect of their biological activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, carnosic acid enhances the cell's intrinsic defense mechanisms against oxidative stress.

Nrf2_Activation_by_Carnosic_Acid cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA Carnosic Acid Keap1 Keap1 CA->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Cytoprotective_Genes Cytoprotective Gene Expression (e.g., HO-1, GCL) ARE->Cytoprotective_Genes activates Nrf2_n Nrf2 Nrf2_n->ARE binds to

Figure 1: Simplified diagram of Nrf2 pathway activation by Carnosic Acid.

Synthetic Antioxidants (BHA, BHT, TBHQ):

Synthetic phenolic antioxidants like BHA, BHT, and TBHQ primarily act as free radical scavengers. They donate a hydrogen atom from their hydroxyl group to free radicals, thereby terminating the oxidative chain reactions. Their effectiveness is influenced by their chemical structure and partitioning behavior in different systems. While highly effective, concerns have been raised about their potential toxicological effects at high doses.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments cited in the comparative analysis.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Protocol Outline:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

    • Prepare various concentrations of the antioxidant sample.

    • Mix the DPPH solution with the antioxidant solution.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

  • Protocol Outline:

    • Generate the ABTS•+ by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark.

    • Dilute the ABTS•+ solution with a buffer to a specific absorbance at around 734 nm.

    • Add different concentrations of the antioxidant sample to the ABTS•+ solution.

    • After a set incubation period, measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

3. Lipid Peroxidation Inhibition Assay (TBARS Method):

  • Principle: This assay measures the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS), which are secondary products of lipid peroxidation.

  • Protocol Outline:

    • Induce lipid peroxidation in a lipid-rich medium (e.g., oil, liposomes, or tissue homogenate) using an initiator (e.g., heat, metal ions, or free radical generators).

    • Add the antioxidant at various concentrations to the system before or after inducing oxidation.

    • After a specific incubation period, stop the reaction and add thiobarbituric acid (TBA) reagent.

    • Heat the mixture to allow the formation of the MDA-TBA adduct.

    • Measure the absorbance of the resulting pink-colored complex at approximately 532 nm.

    • Calculate the percentage of inhibition of lipid peroxidation.

Experimental_Workflow_Antioxidant_Assay cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_Radical DPPH Radical (Purple) Antioxidant_DPPH Add Antioxidant DPPH_Radical->Antioxidant_DPPH Incubation_DPPH Incubation Antioxidant_DPPH->Incubation_DPPH Measurement_DPPH Measure Absorbance (517 nm) Incubation_DPPH->Measurement_DPPH Result_DPPH Reduced DPPH (Yellow/Colorless) Measurement_DPPH->Result_DPPH ABTS_Radical ABTS Radical Cation (Blue-Green) Antioxidant_ABTS Add Antioxidant ABTS_Radical->Antioxidant_ABTS Incubation_ABTS Incubation Antioxidant_ABTS->Incubation_ABTS Measurement_ABTS Measure Absorbance (734 nm) Incubation_ABTS->Measurement_ABTS Result_ABTS Reduced ABTS (Colorless) Measurement_ABTS->Result_ABTS

Figure 2: General workflow for DPPH and ABTS radical scavenging assays.

Safety and Toxicological Profile

This compound and Carnosic Acid:

Natural antioxidants derived from rosemary are generally recognized as safe (GRAS) for use in food.[9] Acute toxicity studies in mice have indicated a high LD50 for carnosic acid, suggesting it is well-tolerated.[9] Subchronic toxicity studies of rosemary extracts have shown that observed liver effects were adaptive and reversible, with no significant toxicological concern at high dietary concentrations.[10] However, more specific toxicological data on purified this compound is needed.

Synthetic Antioxidants (BHA, BHT, TBHQ):

While considered safe at regulated levels, some studies have raised concerns about the potential for adverse health effects associated with long-term exposure to high doses of synthetic antioxidants, including potential carcinogenicity and endocrine-disrupting effects.[8]

Conclusion

This compound stands out as a promising natural antioxidant with efficacy that is often superior to its parent compound, carnosic acid, and can be comparable or even exceed that of synthetic antioxidants like BHA and BHT. Its dual mechanism of direct radical scavenging and activation of the Nrf2 cellular defense pathway makes it a particularly interesting candidate for further research and development. While TBHQ may exhibit stronger antioxidant activity in some applications, the favorable safety profile of this compound and carnosic acid presents a significant advantage. Further direct comparative studies are warranted to fully elucidate the performance of this compound against a broader range of synthetic antioxidants and to expand upon its safety and toxicological database. This guide provides a solid foundation for researchers to understand the current landscape and to design future experiments in the field of antioxidant science.

References

Methyl Carnosate vs. Trolox: A Comparative Guide to Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of methyl carnosate and the well-established antioxidant standard, Trolox. The information presented herein is based on available experimental data from scientific literature, offering insights into their relative potencies and mechanisms of action. This document is intended to assist researchers in selecting the appropriate antioxidant for their specific in vitro and in vivo studies.

Executive Summary

This compound, a derivative of the naturally occurring phenolic diterpene carnosic acid, demonstrates significant antioxidant potential. While direct comparative studies with Trolox are limited, indirect evidence and data from studies on related compounds suggest that this compound possesses potent radical scavenging and cytoprotective properties. Trolox, a water-soluble analog of vitamin E, is a widely accepted standard in antioxidant assays due to its consistent performance. This guide will delve into the available quantitative data, outline the experimental methodologies for assessing antioxidant capacity, and visualize the known signaling pathways involved in their antioxidant action.

Quantitative Antioxidant Capacity

One study has reported that this compound may be even more active than its parent compound, carnosic acid, in protecting triglyceride emulsions.[1] The following tables summarize the reported antioxidant activities of Trolox in two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: Antioxidant Capacity of Trolox (DPPH Assay)

IC50 (µg/mL)Molar Concentration (µM) for IC50Reference
3.765 ± 0.083~15.04[2]
6.3~25.17[3]

IC50: The concentration of an antioxidant required to decrease the initial radical concentration by 50%.

Table 2: Antioxidant Capacity of Trolox (ABTS Assay)

IC50 (µg/mL)Molar Concentration (µM) for IC50TEAC ValueReference
2.926 ± 0.029~11.69Not Reported[2]
2.34~9.35Not Reported[4]

TEAC (Trolox Equivalent Antioxidant Capacity): The concentration of a Trolox solution that has the same antioxidant capacity as a 1 mM solution of the substance under investigation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of antioxidant capacity.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • A stock solution of DPPH is prepared in methanol.

  • Various concentrations of the test compound (this compound or Trolox) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Various concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the TEAC value is determined by comparing the antioxidant's activity to that of Trolox.

Signaling Pathways

This compound (via Carnosic Acid) and the Nrf2 Signaling Pathway

This compound, being a derivative of carnosic acid, is expected to exert its antioxidant effects through similar mechanisms, including the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][5][6][7][8] This pathway is a key regulator of cellular defense against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators like carnosic acid, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.[1][5][6][7][8]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 binds & promotes degradation Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Cul3->Nrf2 CA Carnosic Acid/ This compound CA->Keap1 modifies Maf Maf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Maf->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription

Caption: Carnosic acid/methyl carnosate activates the Nrf2 signaling pathway.

Trolox Antioxidant Mechanism

Trolox exerts its antioxidant activity primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[9][10] These mechanisms allow Trolox to effectively neutralize free radicals.

  • Hydrogen Atom Transfer (HAT): In this mechanism, the Trolox molecule donates a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing the radical and forming a stable Trolox radical.

  • Single Electron Transfer (SET): In this mechanism, Trolox donates an electron to a free radical, converting the radical into an anion and forming a Trolox radical cation.

The resulting Trolox radical is relatively stable and can be regenerated to its active form by other antioxidants like ascorbic acid.

Trolox_Mechanism cluster_main Trolox Antioxidant Mechanisms cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Trolox Trolox (TrOH) Free_Radical Free Radical (R•) Trolox->Free_Radical H• donation Trolox->Free_Radical e⁻ donation Trolox_Radical_HAT Trolox Radical (TrO•) Trolox_Radical_Cation_SET Trolox Radical Cation (TrOH•+) Neutralized_Molecule_HAT Neutralized Molecule (RH) Radical_Anion_SET Radical Anion (R⁻)

Caption: Trolox neutralizes free radicals via HAT and SET mechanisms.

Conclusion

Both this compound and Trolox are potent antioxidants with distinct mechanisms of action. Trolox serves as a reliable standard for in vitro antioxidant assays, with well-documented radical scavenging activity. This compound, while less studied in direct comparison, shows great promise as a powerful antioxidant, likely acting through the cytoprotective Nrf2 signaling pathway. The choice between these two compounds will depend on the specific research application. For standardized comparative studies, Trolox remains the preferred reference. For investigations into cellular antioxidant defense mechanisms and potential therapeutic applications, this compound presents a compelling area for further research. Future studies directly comparing the antioxidant capacities of this compound and Trolox under identical experimental conditions are warranted to provide a more definitive quantitative comparison.

References

Methyl Carnosate vs. BHT: A Comparative Guide to Food Preservation Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The demand for natural and effective food preservatives is on the rise, driven by consumer preferences and concerns over the potential health implications of synthetic additives. This guide provides a detailed, evidence-based comparison of methyl carnosate, a natural antioxidant derived from rosemary, and butylated hydroxytoluene (BHT), a widely used synthetic antioxidant. We will delve into their performance, supported by experimental data, and outline the methodologies used to evaluate their efficacy.

Performance Comparison: this compound vs. BHT

This compound is a lipophilic diterpene derived from carnosic acid, the primary antioxidant compound in rosemary (Rosmarinus officinalis)[1][2]. BHT is a synthetic phenolic compound that has been used for decades to prevent oxidative degradation in fatty foods[[“]][4].

The antioxidant mechanism for both compounds primarily involves the donation of a hydrogen atom to free radicals, thereby terminating the oxidative chain reactions that lead to food spoilage and rancidity[[“]][5]. While both are effective, studies suggest that carnosic acid, and by extension its derivatives like this compound, can exhibit superior antioxidant activity compared to BHT in various food systems[6]. In fact, some research indicates that this compound may be even more active than carnosic acid in certain applications[7].

Quantitative Data Summary

The following table summarizes the comparative antioxidant efficacy of carnosic acid (as a proxy for this compound) and BHT from various studies. It is important to note that direct comparative studies on this compound are less common, and therefore, data on carnosic acid is often used as a benchmark.

ParameterFood MatrixThis compound/ Carnosic Acid PerformanceBHT PerformanceReference
Antioxidant Activity (DPPH Assay) GeneralIC50 value indicates higher antioxidant capacity than BHT.Lower antioxidant capacity compared to Carnosic Acid.[8]
Lipid Peroxidation (TBARS) Lamb Meat (Refrigerated Storage)More effective in inhibiting lipid peroxidation.Less effective than Carnosic Acid.[9]
Lipid Peroxidation (TBARS) Beef Patties (Refrigerated Storage)Showed strong inhibition of lipid oxidation.Showed strong inhibition of lipid oxidation.[10]
Free Fatty Acid (FFA) Inhibition Tara Seed OilStronger inhibition of FFA formation than BHT.Weaker inhibition of FFA formation.[6]

Experimental Protocols

Assessment of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure lipid peroxidation by quantifying malondialdehyde (MDA), a secondary oxidation product[11].

Methodology:

  • Sample Preparation: A known weight of the food sample (e.g., meat, oil) is homogenized in a suitable buffer (e.g., phosphate-buffered saline).

  • Reaction: An aliquot of the homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.

  • Incubation: The mixture is heated in a water bath (e.g., 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

  • Measurement: After cooling, the absorbance of the resulting solution is measured spectrophotometrically at 532 nm[12].

  • Quantification: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA or a suitable standard.

Sensory Analysis

Sensory evaluation is crucial to determine the impact of preservatives on the organoleptic properties of food, such as taste, odor, and overall acceptability.

Methodology:

  • Panelist Selection and Training: A panel of trained sensory assessors is selected based on their ability to discriminate and describe sensory attributes. They are trained on the specific attributes to be evaluated in the food product.

  • Sample Preparation: Food samples containing this compound, BHT, and a control (no antioxidant) are prepared under identical conditions and coded to prevent bias.

  • Evaluation: Panelists evaluate the samples for key sensory descriptors related to oxidation (e.g., rancid odor, off-flavor) and overall acceptability using a structured scale (e.g., a 9-point hedonic scale).

  • Data Analysis: The sensory scores are statistically analyzed to determine if there are significant differences between the samples treated with this compound, BHT, and the control.

Signaling Pathways and Mechanisms

The primary mechanism of action for both this compound and BHT as food preservatives is the interruption of the free radical chain reaction of lipid autoxidation.

Antioxidant Mechanism of BHT

BHT, a phenolic antioxidant, donates a hydrogen atom from its hydroxyl group to a lipid peroxy radical (ROO•), converting it into a more stable hydroperoxide (ROOH) and a BHT radical. The BHT radical is relatively stable and does not readily propagate the oxidation chain.

BHT_Mechanism ROO Lipid Peroxy Radical (ROO•) ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH H+ donation from BHT BHT BHT BHT_Radical BHT Radical BHT->BHT_Radical Forms stable radical

Caption: BHT's free radical scavenging mechanism.

Antioxidant Mechanism of this compound

This compound, similar to its precursor carnosic acid, possesses a catechol group that is highly effective at donating hydrogen atoms to free radicals. The resulting phenoxy radical is stabilized by resonance, making it a potent antioxidant.

Methyl_Carnosate_Mechanism ROO Lipid Peroxy Radical (ROO•) ROOH Lipid Hydroperoxide (ROOH) ROO->ROOH H+ donation from this compound MC This compound MC_Radical This compound Radical (stabilized) MC->MC_Radical Forms resonance-stabilized radical

Caption: this compound's free radical scavenging mechanism.

In a cellular context, both compounds can influence signaling pathways. BHT has been shown to modulate pathways such as PI3K/Akt and MAPK[13]. Carnosic acid can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses[14]. However, in the direct application of food preservation, their primary role is the direct scavenging of free radicals within the food matrix.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the efficacy of food preservatives.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Study cluster_analysis Analysis cluster_results Data Interpretation Food_Matrix Select Food Matrix (e.g., Ground Meat) Control Control (No Antioxidant) Food_Matrix->Control MC_Sample Add this compound Food_Matrix->MC_Sample BHT_Sample Add BHT Food_Matrix->BHT_Sample Storage Store samples under controlled conditions (e.g., 4°C for 10 days) Control->Storage MC_Sample->Storage BHT_Sample->Storage Lipid_Oxidation Lipid Peroxidation Assay (TBARS) Storage->Lipid_Oxidation Sensory Sensory Evaluation Storage->Sensory Microbial Microbial Analysis (Optional) Storage->Microbial Data_Analysis Statistical Analysis Lipid_Oxidation->Data_Analysis Sensory->Data_Analysis Microbial->Data_Analysis Comparison Compare Efficacy and Sensory Impact Data_Analysis->Comparison

Caption: Workflow for comparing food preservative efficacy.

Conclusion

Both this compound and BHT are effective antioxidants for food preservation. However, the available evidence, primarily from studies on its precursor carnosic acid, suggests that this compound may offer superior performance in inhibiting lipid oxidation in various food matrices. As a natural alternative, this compound aligns with current consumer trends for "clean label" products. For researchers and product developers, the choice between this compound and BHT will depend on factors such as the specific food application, processing conditions, regulatory considerations, and desired product positioning. Further direct comparative studies are warranted to fully elucidate the performance advantages of this compound.

References

Validation of Methyl Carnosate's Antibacterial Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of methyl carnosate and its related compounds, benchmarked against standard antibiotics. Due to the limited availability of quantitative data for this compound's broad-spectrum activity in publicly accessible literature, this guide leverages data on the closely related and well-studied diterpene, carnosic acid, to provide a substantive comparison.

Executive Summary

This compound, a natural diterpene found in culinary herbs such as sage (Salvia officinalis) and rosemary (Rosmarinus officinalis), has demonstrated antibacterial properties.[1][2] Existing research highlights its activity, particularly against the Gram-positive bacterium Bacillus cereus. However, a comprehensive quantitative antibacterial spectrum, defined by Minimum Inhibitory Concentration (MIC) values across a wide range of bacterial species, is not extensively documented in the available scientific literature.

This guide presents a comparative analysis using data available for carnosic acid, a structurally similar and biologically active precursor to this compound, to infer the potential antibacterial profile of this compound. The antibacterial efficacy is compared against the broad-spectrum fluoroquinolone, ciprofloxacin, and the historically significant beta-lactam, penicillin.

Comparative Antibacterial Spectra

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for carnosic acid and standard antibiotics against a selection of Gram-positive and Gram-negative bacteria. This data provides a benchmark for evaluating the potential efficacy of this compound.

Table 1: Antibacterial Spectrum against Gram-Positive Bacteria (MIC in µg/mL)

CompoundStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Bacillus cereus
This compound Data not availableData not availableActivity reported, specific MIC not available
Carnosic Acid 64[3]Activity reported, specific MIC variesData not available
Ciprofloxacin 0.25 - 0.5[1][4][5]0.25 - 0.5[1]Data not available
Penicillin ≤ 0.125 (susceptible strains)[6]ResistantData not available

Table 2: Antibacterial Spectrum against Gram-Negative Bacteria (MIC in µg/mL)

CompoundEscherichia coliPseudomonas aeruginosa
This compound Data not availableData not available
Carnosic Acid Ineffective[3]Data not available
Ciprofloxacin ≤ 1 (susceptible strains)[2]Data not available
Penicillin Intrinsically resistantIntrinsically resistant

Experimental Protocols

Accurate and reproducible determination of antibacterial activity is paramount. The following are detailed methodologies for two standard assays used to determine the antibacterial spectrum of a compound.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent. The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to achieve a range of desired concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Disk Diffusion (Kirby-Bauer) Test for Zone of Inhibition

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.

Objective: To determine the presence and size of a zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compound (e.g., this compound)

  • Sterile filter paper disks

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows for determining antibacterial susceptibility.

Experimental_Workflow_MIC Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of this compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Growth or Measure OD600 D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC determination using the broth microdilution method.

Experimental_Workflow_Zone_of_Inhibition Agar Disk Diffusion Workflow (Kirby-Bauer Test) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plate for Confluent Growth A->C B Prepare Disks Impregnated with this compound D Place Impregnated Disks on Agar Surface B->D C->D E Incubate at 35°C for 16-24 hours D->E F Measure Diameter of the Zone of Inhibition (mm) E->F

Caption: Workflow for the agar disk diffusion (Kirby-Bauer) test.

Conclusion and Future Directions

While this compound shows promise as a natural antibacterial agent, particularly against Gram-positive bacteria like Bacillus cereus, a comprehensive understanding of its antibacterial spectrum requires further quantitative investigation. The data on carnosic acid suggests that the activity of this compound may be more pronounced against Gram-positive than Gram-negative bacteria. Future research should focus on determining the MIC values of purified this compound against a broad panel of clinically relevant bacteria to fully elucidate its potential as a therapeutic agent. The standardized protocols provided in this guide offer a robust framework for conducting such validation studies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Carnosate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of methyl carnosate, a bioactive diterpene found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis). While its parent compound, carnosic acid, has been extensively studied, robust analytical validation for this compound is crucial for accurate quantification in research and pharmaceutical development. This document outlines the experimental protocols for common analytical techniques and presents a comparative analysis of their performance based on available data for this compound and structurally related compounds.

Comparative Analysis of Analytical Methods

The quantification of this compound is primarily achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most utilized methods. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

While direct cross-validation studies exclusively focused on this compound are limited in publicly available literature, data from the analysis of rosemary and sage extracts, which contain this compound, provide valuable insights into the performance of these methods for related diterpenes like carnosic acid and carnosol. This information can be extrapolated to infer the expected performance for this compound.

Table 1: Comparison of Quantitative Parameters for HPLC-PDA Analysis of Diterpenes

ParameterCarnosic AcidCarnosolThis compound (estimated)Reference
Linearity (R²) 0.9992 - 0.99970.9992 - 0.9997> 0.99[1]
Limit of Detection (LOD) 0.22 - 0.78 µg/mL0.38 - 1.73 µg/mL0.1 - 1.0 µg/mL[2][3]
Limit of Quantification (LOQ) 0.66 - 2.38 µg/mL1.14 - 5.23 µg/mL0.5 - 3.0 µg/mL[2][3]
Accuracy (% Recovery) 85.1 - 105.8%94.5 - 104.6%85 - 115%[1]
Precision (% RSD) 1.42 - 4.35%1.42 - 4.74%< 5%[1]

Table 2: Comparison of Quantitative Parameters for LC-MS/MS Analysis of Diterpenes

ParameterCarnosic AcidCarnosolThis compound (estimated)Reference
Linearity (R²) > 0.99> 0.99> 0.99[4]
Limit of Detection (LOD) ~2 ng/mL~2 ng/mL1 - 5 ng/mL[4]
Limit of Quantification (LOQ) ~5 ng/mL~5 ng/mL5 - 15 ng/mL[4]
Accuracy (% Recovery) 70.1 - 115.0%70.1 - 115.0%80 - 120%[5]
Precision (% RSD) < 6.63% (intra-day)< 6.63% (intra-day)< 10%[5]

Table 3: Comparison of Quantitative Parameters for GC-MS Analysis of Terpenoids

ParameterGeneral TerpenoidsThis compound (estimated)Reference
Linearity (R²) > 0.998> 0.99[6]
Limit of Detection (LOD) 10 - 50 ng/mL10 - 100 ng/mL[7]
Limit of Quantification (LOQ) 50 - 200 ng/mL50 - 300 ng/mL[7]
Accuracy (% Recovery) 80.23 - 115.41%80 - 120%[6]
Precision (% RSD) ≤ 12.03% (intra-day)< 15%[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative experimental protocols for the analysis of this compound and related compounds.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is widely used for the quantification of major phenolic compounds in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of (A) water with 0.1-0.3% formic or phosphoric acid and (B) acetonitrile or methanol. A representative gradient could be: 0-30 min, 17% B; 30-50 min, 17-55% B.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection is performed at a wavelength of 284 nm for carnosic acid and related diterpenes.[9]

  • Sample Preparation: Plant material is extracted with a suitable solvent such as 75% methanol or acetone via ultrasonication.[1][8] The extract is then filtered before injection.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of trace amounts of this compound and for complex matrices.

  • Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is used for fast and efficient separation.

  • Mobile Phase: A gradient elution with (A) water containing 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.4 mL/min.[10]

  • Column Temperature: 35-40 °C.

  • Mass Spectrometry: Detection is performed in negative ionization mode using Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound. The accurate mass of the pseudomolecular ion [M-H]⁻ for this compound is m/z 345.2066.[11]

  • Sample Preparation: Similar to HPLC, but may require further dilution due to the higher sensitivity of the instrument.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is typically required.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[12]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used, for example, starting at 40°C, holding for 5 minutes, then ramping to 240°C.[13]

  • Injection: Splitless injection is often used for trace analysis.

  • Derivatization: Methylation or silylation of the hydroxyl and carboxyl groups is necessary to increase the volatility of this compound for GC analysis.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used, with the mass spectrometer scanning a mass range of m/z 40-500.

  • Sample Preparation: After extraction, the sample is dried and then derivatized before injection into the GC-MS system.

Visualizations

Diagrams illustrating the analytical workflow and a hypothesized biological signaling pathway for this compound are provided below.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis Sample Plant Material (e.g., Rosemary) Extraction Extraction (e.g., Sonication with Methanol) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC-PDA Filtration->HPLC Injection UPLC UPLC-MS/MS Filtration->UPLC Injection GC GC-MS (with Derivatization) Filtration->GC Injection Quantification Quantification HPLC->Quantification UPLC->Quantification GC->Quantification Validation Method Validation Quantification->Validation

Caption: General analytical workflow for the quantification of this compound.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway (ERK, JNK, p38) MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines Transcription NFkB->Cytokines Transcription MethylCarnosate This compound MethylCarnosate->MyD88 Inhibition MethylCarnosate->MAPK Inhibition MethylCarnosate->NFkB Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Conclusion

The analytical methods presented in this guide are all viable for the quantification of this compound. HPLC-PDA is a robust and widely accessible technique suitable for routine analysis where high sensitivity is not paramount. UPLC-MS/MS is the preferred method for trace-level quantification and for analysis in complex biological matrices due to its superior sensitivity and selectivity. GC-MS, while requiring a derivatization step, can be a valuable tool, especially when analyzing a broader range of volatile and semi-volatile compounds in a sample.

The selection of the most appropriate method will depend on the specific research question, the nature of the sample, and the available instrumentation. For rigorous quantitative studies, it is imperative to perform in-house validation of the chosen method for this compound, following established guidelines to ensure data accuracy and reliability. Further direct cross-validation studies are warranted to provide a more definitive comparison of these methods for this compound analysis.

The hypothesized anti-inflammatory signaling pathway, based on the activity of its parent compound carnosic acid, suggests that this compound may exert its effects through the inhibition of the TLR4-MyD88, MAPK, and NF-κB signaling cascades.[14][15] This provides a strong rationale for further investigation into the specific molecular mechanisms of this compound.

References

Safety Operating Guide

Proper Disposal of Methyl Carnosate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl Carnosate, a diterpene with potent antioxidant and anti-bacterial activity. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Body Protection: Wear a laboratory coat.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsates, in a dedicated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and its solvent if in solution. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The waste container must be securely sealed to prevent leaks or spills.

  • Waste Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Harmful if swallowed," "Toxic to aquatic life").

    • Indicate the approximate concentration and quantity of the waste.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

    • Provide the EHS office or contractor with all necessary information about the waste, including its composition and volume.

  • Decontamination of Glassware and Equipment:

    • Thoroughly rinse any glassware or equipment that has come into contact with this compound with an appropriate solvent (e.g., ethanol or acetone).

    • Collect the initial rinsate as hazardous waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but it is essential to consult your local EHS guidelines for confirmation.

Quantitative Data Summary

In the absence of specific quantitative exposure limits for this compound, the following table provides a general framework for managing chemical waste based on common laboratory practices.

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Container Type High-Density Polyethylene (HDPE) or Glass
Labeling Requirements "Hazardous Waste," Chemical Name, Hazard Pictograms
On-site Storage Limit Consult your institution's EHS guidelines (often limited by volume and time in Satellite Accumulation Areas)
Disposal Method Incineration by a licensed hazardous waste disposal facility is the preferred method for organic compounds.

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established best practices for the management of laboratory chemical waste and have been adapted based on the hazard information available for structurally similar compounds. No specific experimental protocols were cited in the creation of this disposal guide.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

Start Handling this compound PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Generate_Waste Generate this compound Waste (Unused product, contaminated items, rinsate) PPE->Generate_Waste Collect_Waste Collect in a Labeled Hazardous Waste Container Generate_Waste->Collect_Waste Decontaminate Decontaminate Glassware and Equipment Generate_Waste->Decontaminate Store_Waste Store in Designated Satellite Accumulation Area Collect_Waste->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) for Pickup Store_Waste->Contact_EHS Disposal Professional Disposal by Licensed Contractor Contact_EHS->Disposal Collect_Rinsate Collect Initial Rinsate as Hazardous Waste Decontaminate->Collect_Rinsate Collect_Rinsate->Collect_Waste

Caption: Logical workflow for the safe disposal of this compound.

Safeguarding Your Research: A Guide to Handling Methyl Carnosate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a guide and should be supplemented by a thorough risk assessment conducted by qualified personnel within your organization. The absence of a specific SDS for Methyl Carnosate necessitates a cautious approach, treating the substance with the potential hazards of related compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommendation
Eye Protection ANSI-approved safety glasses with side shields or safety goggles are mandatory. A face shield should be worn in situations where splashing is a risk.
Hand Protection Chemical-resistant gloves are required. Given the absence of specific data for this compound, gloves effective against aromatic compounds should be selected. Nitrile or Viton® gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Body Protection A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be used.
Respiratory Protection In a well-ventilated area, respiratory protection is not typically required for handling small quantities of solid this compound. If dust is generated or if working in a poorly ventilated space, a NIOSH-approved N95 or higher-rated respirator should be used.

Glove Selection: A Data-Driven Approach

While specific breakthrough times for this compound are unavailable, data for aromatic hydrocarbons can serve as a conservative proxy for selecting appropriate glove materials. The following table provides a summary of breakthrough times for common glove types when exposed to aromatic compounds.

Glove MaterialBenzene Breakthrough Time (minutes)Toluene Breakthrough Time (minutes)General Recommendation for Aromatic Compounds
Nitrile < 15< 15Fair - Suitable for short-duration tasks
Neoprene 15 - 3015 - 30Good - Offers moderate protection
Viton® > 480> 480Excellent - Recommended for prolonged contact
Natural Rubber < 15< 15Not Recommended

Note: Breakthrough times are influenced by factors such as glove thickness, chemical concentration, and temperature. It is crucial to consult the glove manufacturer's specific chemical resistance data.

Operational Plan: Step-by-Step Handling and Storage

Adherence to a strict operational protocol is essential for the safe handling and storage of this compound.

Step 1: Preparation and Engineering Controls

  • Ensure a well-ventilated workspace. A chemical fume hood is recommended, especially when handling powders or solutions.

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.

  • Assemble all necessary equipment and materials before beginning work to minimize movement and potential for spills.

Step 2: Handling the Compound

  • Wear the appropriate PPE as outlined in the table above.

  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.

  • If creating solutions, add the solid this compound to the solvent slowly to avoid splashing.

Step 3: Storage

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Follow any specific storage temperature recommendations provided by the supplier.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental responsibility.

Step 1: Waste Segregation

  • Solid Waste: Unused or waste this compound powder should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be placed in a separate, clearly labeled hazardous waste container.

Step 2: Disposal of Solid Waste

  • Based on the available information for similar compounds, this compound is not expected to be classified as a highly hazardous waste.

  • Dispose of the solid waste container through your institution's chemical waste disposal program. Do not dispose of it in the regular trash.

Step 3: Disposal of Contaminated Materials

  • The container with contaminated materials should also be disposed of through your institution's chemical waste program.

Step 4: Decontamination

  • Clean any spills immediately with an appropriate absorbent material.

  • Decontaminate the work area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risk Conduct Risk Assessment Select PPE Select Appropriate PPE Assess Risk->Select PPE Verify Controls Verify Engineering Controls (Fume Hood, Eyewash) Select PPE->Verify Controls Assemble Materials Assemble All Materials Verify Controls->Assemble Materials Don PPE Don Required PPE Assemble Materials->Don PPE Weigh Solid Weigh Solid in Ventilated Enclosure Don PPE->Weigh Solid Prepare Solution Prepare Solution (if applicable) Weigh Solid->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Segregate Waste Segregate Solid Waste & Contaminated Materials Perform Experiment->Segregate Waste Dispose Waste Dispose of Waste via Chemical Waste Program Segregate Waste->Dispose Waste Decontaminate Area Decontaminate Work Area Dispose Waste->Decontaminate Area Doff PPE Doff and Dispose of Contaminated PPE Decontaminate Area->Doff PPE

Workflow for Safe Handling of this compound.

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Reactant of Route 1
Reactant of Route 1
Methyl Carnosate
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Reactant of Route 2
Methyl Carnosate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.